molecular formula C8H5ClN2O2 B1417967 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 800401-68-7

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1417967
CAS No.: 800401-68-7
M. Wt: 196.59 g/mol
InChI Key: MIJRRMLODIKPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJRRMLODIKPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660000
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-68-7
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=800401-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The document is intended for an audience of researchers, scientists, and professionals in drug development. It details a robust and scalable three-step synthetic pathway, commencing with the Claisen condensation of 2-chloro-4-methyl-5-nitropyridine, followed by a reductive cyclization to form the core pyrrolopyridine scaffold, and culminating in the hydrolysis of the corresponding ethyl ester. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and includes a thorough characterization of the target molecule and its key intermediates. Furthermore, it delves into the mechanistic underpinnings of the core reactions and discusses the significance of this scaffold in the development of novel therapeutics, particularly as kinase inhibitors.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in drug discovery. Its structural resemblance to purines and indoles allows it to function as a bioisostere, effectively interacting with a wide range of biological targets.[1] The fusion of a pyrrole ring to a pyridine ring creates a unique electronic and steric environment, which can be exploited to fine-tune the pharmacological properties of a molecule, such as potency, selectivity, and pharmacokinetic profile.

Derivatives of the pyrrolo[2,3-c]pyridine core have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3] A particularly significant application of this scaffold is in the development of protein kinase inhibitors.[4][5] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolo[2,3-c]pyridine framework serves as an excellent foundation for the design of potent and selective kinase inhibitors, with several compounds entering clinical trials.[6][7]

This compound (CAS No: 800401-68-7) is a key intermediate in the synthesis of a variety of these biologically active molecules.[8] The presence of the chlorine atom at the 5-position provides a handle for further functionalization, while the carboxylic acid at the 2-position allows for the introduction of diverse side chains through amide bond formation. This guide provides a detailed and practical approach to the synthesis of this valuable building block.

Retrosynthetic Analysis and Overall Synthetic Strategy

The synthesis of this compound can be approached through a convergent strategy. A logical retrosynthetic analysis reveals a three-step sequence starting from commercially available precursors.

Retrosynthesis target This compound hydrolysis Hydrolysis target->hydrolysis ester ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrolysis->ester reductive_cyclization Reductive Cyclization ester->reductive_cyclization ketoester ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate reductive_cyclization->ketoester claisen Claisen Condensation ketoester->claisen start2 diethyl oxalate start1 2-chloro-4-methyl-5-nitropyridine claisen->start1 Synthetic_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Hydrolysis A 2-chloro-4-methyl-5-nitropyridine C ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate A->C B diethyl oxalate B->C D ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C->D E This compound D->E Claisen_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination A Base (EtO-) attacks acidic proton B Enolate intermediate A->B C Enolate attacks diethyl oxalate B->C D Tetrahedral intermediate C->D E Collapse of intermediate D->E F Product + EtO- E->F Reductive_Cyclization_Mechanism A Nitro Ketoester B Reduction of Nitro Group (Fe/AcOH) A->B C Amino Ketoester Intermediate B->C D Intramolecular Cyclization C->D E Dehydration D->E F Pyrrolopyridine Ester E->F

References

An In-depth Technical Guide to the Preparation of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, also known as 5-chloro-6-azaindole-2-carboxylic acid, is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its rigid, functionalized scaffold serves as a valuable building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors for targeted cancer therapy. This guide provides a comprehensive overview of the synthetic routes to this important intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers, chemists, and drug development professionals.

Physicochemical Properties

PropertyValue
CAS Number 800401-68-7[1]
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
IUPAC Name This compound[1]

Primary Synthetic Pathway: Reductive Cyclization and Saponification

The most direct and commonly employed route to this compound involves a two-stage process: the synthesis of the corresponding ethyl ester via a reductive cyclization, followed by its hydrolysis. This pathway is advantageous due to its efficiency and the commercial availability of the starting materials.

Overall Workflow

A 2-Chloro-4-methyl-5-nitropyridine C Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate A->C Claisen Condensation B Diethyl oxalate B->C D Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C->D Reductive Cyclization (Fe/NH4Cl) E This compound D->E Saponification (NaOH) A 2,5-dichloro-3-nitropyridine C 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine A->C Bartoli Reaction B Vinylmagnesium bromide B->C D 5-chloro-1H-pyrrolo[2,3-c]pyridine C->D Reductive Dechlorination E This compound D->E Carboxylation

References

An In-depth Technical Guide to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its structural characteristics, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, utilization, and derivatization of this important molecule.

Introduction

This compound, also known as 5-chloro-6-azaindole-2-carboxylic acid, belongs to the pyrrolopyridine class of bicyclic heteroaromatic compounds. The fusion of a pyrrole ring to a pyridine ring results in a scaffold that is a common motif in numerous biologically active molecules. The presence of a chlorine atom and a carboxylic acid group on this core structure provides versatile handles for synthetic modification, making it a valuable building block in the design and synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors. This guide aims to consolidate the available technical information on this compound to facilitate its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthetic chemistry and drug design.

Structural and General Properties
PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-Chloro-6-azaindole-2-carboxylic acid[1]
CAS Number 800401-68-7[1][2]
Molecular Formula C₈H₅ClN₂O₂[1][2]
Molecular Weight 196.59 g/mol [1][2]
Physical Form Solid[3]
Purity Typically ≥98%[3]
Computed Physicochemical Data
PropertyComputed ValueSource
XLogP3 1.8[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 1[1]
Exact Mass 196.003955 Da[1]
Monoisotopic Mass 196.003955 Da[1]
Topological Polar Surface Area 66 Ų[1]
Heavy Atom Count 13[1]

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques. While specific spectra are proprietary to suppliers, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, the N-H proton of the pyrrole ring, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield region of the spectrum. The chemical shifts of the aromatic carbons will be affected by the positions of the heteroatoms and the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • N-H stretching vibrations for the pyrrole ring, usually appearing in the region of 3200-3500 cm⁻¹.

  • C-Cl stretching vibrations, which are typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to the mass of the compound. The fragmentation pattern will be indicative of the structure, with potential losses of small molecules such as CO₂, HCl, and HCN.

Synthesis and Purification

The primary synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester.

Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

A common method for the synthesis of the precursor, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, involves a reductive cyclization of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate.[4]

Experimental Protocol:

  • To a solution of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (10 mmol) in a mixture of THF (80 mL) and ethanol (30 mL), add a saturated aqueous solution of ammonium chloride (50 mL).

  • Add iron powder (4.9 eq) portion-wise to the vigorously stirred mixture at room temperature.

  • Heat the reaction mixture at reflux for 2 hours.

  • Cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing the filter cake with a warm 1:1 mixture of THF and ethanol.

  • Evaporate the filtrate to dryness.

  • Add 100 mL of water to the residue, stir, and heat to reflux.

  • Filter the resulting precipitate while hot, wash with warm water, and dry under vacuum to yield the desired ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.[4]

Synthesis_of_Ester_Precursor start Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate reagents Fe, NH4Cl THF/EtOH/H2O start->reagents Reductive Cyclization product Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate reagents->product

Caption: Synthesis of the ester precursor.

Synthesis of this compound

The final product is obtained through the saponification of the ethyl ester.[2]

Experimental Protocol:

  • To a stirred solution of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.3 mmol) in ethanol (12 mL), add a 2 M aqueous solution of sodium hydroxide (1.7 mmol, 1.1 mL).[2]

  • Heat the reaction mixture to reflux for 1-2 hours.[2]

  • After cooling, evaporate the solvent under reduced pressure.

  • Add water (10 mL) to the residue and adjust the pH to approximately 4.0 with acetic acid.[2]

  • Collect the resulting precipitate by filtration.

  • Dry the solid in a desiccator to afford this compound.[2]

Saponification start Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate reagents 1. NaOH, EtOH/H2O, Reflux 2. Acetic Acid start->reagents Saponification product This compound reagents->product

Caption: Saponification to the carboxylic acid.

Reactivity and Derivatization

The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, the chloro substituent, and the carboxylic acid group.

Reactivity of the Pyrrolopyridine Core

The pyrrolo[2,3-c]pyridine system is susceptible to electrophilic substitution. The position of substitution is influenced by the directing effects of the fused rings and any existing substituents. The pyrrole ring is generally more reactive towards electrophiles than the pyridine ring.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety is a versatile functional group for derivatization. Standard organic transformations can be employed to convert it into a variety of other functional groups, including:

  • Esters: Reaction with alcohols in the presence of an acid catalyst.

  • Amides: Coupling with amines using standard peptide coupling reagents (e.g., EDCI, HOBt).

  • Acid chlorides: Treatment with thionyl chloride or oxalyl chloride.

  • Hydrazides: Reaction with hydrazine, which can serve as precursors to other heterocyclic systems. A patent has described the synthesis of pyrrolopyridine-2-carboxylic acid hydrazides as potential glycogen phosphorylase inhibitors.[5]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material in the synthesis of compounds with potential therapeutic applications. Its derivatives have been explored as inhibitors of various enzymes, particularly kinases, which are crucial targets in oncology and immunology.

The pyrrolopyridine core is a known pharmacophore in many kinase inhibitors. The chloro substituent can be utilized for further functionalization through cross-coupling reactions or can contribute to the binding affinity of the final compound. The carboxylic acid group provides a convenient point of attachment for various side chains to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the lead compounds. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of Janus Kinase 3 (JAK3), highlighting the potential of this class of compounds in immunotherapy.[6]

Safety and Handling

Hazard Identification

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The signal word for this compound is "Warning".[3]

Precautionary Measures

When handling this compound, the following precautionary statements should be observed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Storage

It is recommended to store this compound in an inert atmosphere at 2-8°C.[3]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its unique structural features and multiple points for derivatization make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations to aid researchers in its effective utilization. Further exploration of the biological activities of its derivatives is a promising avenue for future research.

References

A Technical Guide to the Synthesis and Derivatization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, particularly in oncology and inflammatory diseases. Its structural similarity to indole allows it to function as a bioisostere, while the pyridine nitrogen offers unique hydrogen bonding capabilities and modulation of physicochemical properties. This guide provides a comprehensive technical overview of the synthesis of a key building block, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, and details robust, field-proven protocols for its subsequent derivatization. We will explore the core synthesis via ester hydrolysis and detail critical functionalization strategies including amide bond formation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira), and N-H functionalization, providing researchers with the foundational knowledge to leverage this versatile scaffold in drug discovery programs.

The 6-Azaindole Scaffold: A Cornerstone in Medicinal Chemistry

Azaindoles are considered "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active molecules and their ability to interact with diverse biological targets.[1] The this compound core is particularly valuable, offering three distinct and orthogonal points for chemical modification. This allows for the systematic exploration of the chemical space around the scaffold to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics.[2]

The strategic placement of a chloro-substituent at the C5 position makes it an ideal handle for modern cross-coupling reactions, while the C2-carboxylic acid is primed for amide coupling to build complex side chains. The pyrrole N-H provides an additional site for substitution or can serve as a crucial hydrogen bond donor in protein-ligand interactions. These features have made its derivatives key intermediates in the synthesis of targeted therapies, including kinase inhibitors.[3]

PropertyValue
IUPAC Name This compound
CAS Number 800401-68-7[4][5]
Molecular Formula C₈H₅ClN₂O₂[4][5]
Molecular Weight 196.59 g/mol [4][5]

Synthesis of the Core Building Block

The most direct and reliable method for preparing the title carboxylic acid is through the saponification of its corresponding ethyl ester. This well-established transformation provides high yields of the desired product with excellent purity following a simple precipitation and filtration workup.

Core_Synthesis Start Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Intermediate Sodium 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (in situ) Start->Intermediate  1. 2M NaOH, Ethanol  2. Reflux (1-2 h) End This compound Intermediate->End  1. Add Water  2. Adjust to pH 4.0 with Acetic Acid  3. Filter Precipitate Amide_Coupling cluster_reactants Reactants cluster_reagents Coupling Agents Acid Core Carboxylic Acid Reagents EDC (1.0 eq) DMAP (1.0 eq) HOBt (cat.) DIPEA Amine Primary or Secondary Amine (R-NHR') Product Amide Derivative Reagents->Product Acetonitrile or DMF Room Temperature Suzuki_Coupling Core 5-Chloro-6-azaindole Derivative Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., K₂CO₃) Dioxane/Water Core->Catalyst Boronic Aryl/Heteroaryl Boronic Acid or Pinacol Ester Boronic->Catalyst Product 5-Aryl-6-azaindole Derivative Catalyst->Product Sonogashira_Coupling Core 5-Chloro-6-azaindole Derivative Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Core->Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst Product 5-Alkynyl-6-azaindole Derivative Catalyst->Product

References

The 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 5-chloro-1H-pyrrolo[2,3-c]pyridine, also known as 5-chloro-6-azaindole, represents a cornerstone scaffold in contemporary medicinal chemistry. Its rigid, bicyclic structure, decorated with a strategic chlorine atom and a versatile carboxylic acid handle, provides an exceptional platform for the design of highly potent and selective modulators of various biological targets. This guide delves into the synthesis, structure-activity relationships (SAR), and therapeutic applications of analogs derived from this privileged core, with a particular focus on their role as kinase inhibitors in oncology and inflammatory diseases.

The 6-Azaindole Core: A Strategic Bioisostere

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability. These modifications can be strategically exploited by medicinal chemists to fine-tune the pharmacological profile of drug candidates, enhancing their potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 5-position further modulates the electronic and lipophilic character of the scaffold, often leading to improved target engagement and cellular activity.

General Synthetic Strategies

The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its amide analogs typically involves a multi-step sequence starting from commercially available pyridine derivatives. A general and adaptable synthetic route is outlined below.

Synthesis of the Core Scaffold

A common approach to the this compound core begins with the appropriate substituted chloropyridine. The pyrrole ring is then constructed through various annulation strategies.

Experimental Protocol: Synthesis of this compound [1]

  • Esterification: The synthesis often starts with the corresponding ethyl or methyl ester of the pyrrolo[2,3-c]pyridine core, for example, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

  • Hydrolysis: To a stirred solution of the ester (1.0 equivalent) in a suitable solvent such as ethanol, an aqueous solution of a base like sodium hydroxide (e.g., 2 M solution, 1.3 equivalents) is added.

  • Reflux: The reaction mixture is heated to reflux for 1-2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the solvent is removed under reduced pressure. The residue is dissolved in water, and the pH is carefully adjusted to approximately 4.0 with an acid, such as acetic acid, to precipitate the carboxylic acid.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the this compound.

Amide Coupling for Analog Synthesis

The carboxylic acid group at the 2-position serves as a convenient handle for the generation of a diverse library of amide analogs. Standard peptide coupling reagents are employed to react the carboxylic acid with a wide array of primary and secondary amines.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) are added. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: The desired amine (1.1 equivalents) is then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 4-12 hours until completion, as monitored by TLC or LC-MS.

  • Purification: The reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous solutions of a weak acid (e.g., 0.5 N HCl), a weak base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by preparative HPLC to afford the desired amide analog.

Structure-Activity Relationship (SAR) and Therapeutic Applications

Analogs of this compound have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases.

Inhibition of Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. Several 5-azaindole derivatives have been developed as potent and selective JAK inhibitors.

The JAK/STAT Signaling Pathway

The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK1 JAK CytokineReceptor->JAK1 2. Activation JAK2 JAK CytokineReceptor->JAK2 2. Activation JAK1->CytokineReceptor 3. Phosphorylation STAT_inactive STAT (inactive) JAK1->STAT_inactive JAK2->CytokineReceptor 3. Phosphorylation JAK2->STAT_inactive 5. Phosphorylation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding STAT_inactive->CytokineReceptor STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus 7. Translocation GeneExpression Gene Expression Nucleus->GeneExpression 8. Transcription Inhibitor 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide Analog (JAK Inhibitor) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryAssay Primary Kinase Assay (e.g., TR-FRET, FP) Purification->PrimaryAssay CellularAssay Cell-Based Assay (e.g., Proliferation, Signaling) PrimaryAssay->CellularAssay SAR_Analysis Structure-Activity Relationship Analysis CellularAssay->SAR_Analysis ADME_Tox ADME/Tox Profiling (in vitro & in vivo) CellularAssay->ADME_Tox SAR_Analysis->Synthesis Iterative Design LeadCandidate Lead Candidate Selection ADME_Tox->LeadCandidate

References

The Structure-Activity Relationship of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Pyrrolopyridine Scaffold

The pyrrolopyridine core, a class of nitrogen-containing heterocyclic compounds, has garnered significant attention in medicinal chemistry due to its versatile pharmacophoric nature.[1] These scaffolds are integral to the development of a wide array of therapeutic agents, including potent kinase inhibitors and antiproliferative compounds.[1] This guide focuses on the 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid core, a key building block in the design of targeted therapies. We will delve into a detailed analysis of its structure-activity relationship (SAR), providing researchers, scientists, and drug development professionals with a comprehensive understanding of how molecular modifications influence biological activity. This document will serve as a practical resource, blending theoretical insights with actionable experimental protocols to accelerate the discovery of novel therapeutics.

The Core Scaffold: this compound

The foundational structure, this compound (CAS: 800401-68-7), presents multiple avenues for chemical modification.[2] Understanding the impact of substitutions at each position is paramount for optimizing potency, selectivity, and pharmacokinetic properties. Our exploration of the SAR will be systematic, examining the key positions of the molecule: the C2-carboxylic acid, the N1-pyrrole, the C5-chloro, and other positions on the bicyclic core.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 5-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is profoundly influenced by the nature and position of its substituents. While direct and extensive SAR studies on this specific carboxylic acid are not exhaustively documented in a single source, a wealth of information can be gleaned from related pyrrolopyridine isomers, particularly those developed as kinase inhibitors. By drawing logical parallels, we can construct a robust SAR model for this promising scaffold.

Modifications at the C2-Position: The Gateway to Potent Carboxamides

The carboxylic acid at the C2-position is a critical handle for derivatization, most commonly through the formation of amides. This transformation is a cornerstone of many successful kinase inhibitor discovery programs.

  • Rationale for Amidation: The conversion of the carboxylic acid to a carboxamide introduces a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can engage in crucial interactions with the hinge region of a kinase's ATP-binding pocket. Furthermore, the substituent on the amide nitrogen (the R-group) can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.

  • Impact of N-Substitution: Studies on the analogous 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold as inhibitors of Phosphodiesterase 4B (PDE4B) have demonstrated that the nature of the N-substituent is a key determinant of activity.[1] For instance, careful analysis of the SAR reveals the importance of ring size and the degree of hydrophobicity on the overall activity and selectivity.[1] It is reasonable to extrapolate that a similar trend would be observed with the 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide core.

Compound IDN-Substituent (R)PDE4B IC50 (µM)
11a Cyclopropyl0.85
11b Cyclobutyl0.55
11c Cyclopentyl0.32
11d Cyclohexyl0.48
11h 3-Fluoroazetidinyl0.11

Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[1]

The data clearly indicates that modulation of the N-substituent can lead to a significant enhancement in potency. The introduction of a 3-fluoroazetidinyl group in compound 11h resulted in the most potent analog in this series, highlighting the favorable impact of this specific moiety.[1]

The N1-Position of the Pyrrole Ring: A Point of Modulation

The nitrogen atom at the 1-position of the pyrrole ring offers another opportunity for structural modification. Alkylation or arylation at this position can influence the molecule's orientation within the binding pocket and its physicochemical properties.

  • Influence on Kinase Selectivity: In the context of Janus kinase (JAK) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, N-alkylation has been shown to be a viable strategy for achieving selectivity.[3] The design of N-alkyl-substituted derivatives can be guided by the subtle differences in the ATP-binding sites of various kinase isoforms.

The C5-Chloro Substituent: An Anchor for Potency and Selectivity

The chlorine atom at the C5-position of the pyridine ring plays a significant role in the biological activity of this scaffold. Halogen atoms, particularly chlorine, are frequently incorporated into kinase inhibitors for several reasons:

  • Enhanced Binding Affinity: The chloro group can engage in favorable halogen bonding interactions with backbone carbonyls or other electron-rich functionalities within the kinase binding site.

  • Modulation of Physicochemical Properties: The introduction of a halogen can influence the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

  • Improved Selectivity: The specific positioning of a halogen atom can exploit unique features of the target kinase's binding pocket, leading to enhanced selectivity over other kinases.

For example, in a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, the presence and nature of substituents on the pyridine ring were found to be crucial for potent inhibition.[4] While not a direct analog, this underscores the importance of substitution patterns on the pyridine portion of the pyrrolopyridine core.

Exploring Other Positions on the Pyrrolopyridine Core

Substitutions at other positions of the bicyclic system can also have a profound impact on activity. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, the introduction of a trifluoromethyl group at the 5-position was found to be beneficial.[5] This highlights the potential for further optimization by exploring a wider range of substituents around the core.

Experimental Protocols

To facilitate the practical application of the SAR insights discussed, we provide detailed, step-by-step methodologies for the synthesis of a representative 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide derivative and for a general in vitro kinase inhibition assay.

Protocol 1: Synthesis of N-substituted 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

This protocol outlines a general two-step procedure for the synthesis of N-substituted carboxamides starting from the corresponding ethyl ester.

Step 1: Hydrolysis of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • To a stirred solution of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 equivalent) in ethanol, add a 2 M aqueous solution of sodium hydroxide (1.3 equivalents).[6]

  • Heat the reaction mixture to reflux for 2 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the ethanol by evaporation under reduced pressure.[6]

  • Add water to the residue and adjust the pH to approximately 4.0 with acetic acid.[6]

  • Collect the resulting precipitate by filtration.[6]

  • Wash the solid with water and dry it in a desiccator to yield this compound.[6]

Step 2: Amide Coupling

  • Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[7]

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • Test compound (serially diluted in dimethyl sulfoxide, DMSO)

  • Positive control (a known inhibitor of the kinase)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume (e.g., 100 nL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for the positive control and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations.

    • Add the master mix to all wells of the assay plate.

    • Prepare an ATP solution in the kinase reaction buffer at a concentration close to its Km for the specific kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).[7] The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo® reagent) to all wells to stop the kinase reaction and generate a luminescent signal.[7]

    • Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ATP remaining, and therefore directly proportional to kinase activity.

    • Normalize the data using the negative control (0% inhibition) and the positive control (100% inhibition).

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[7]

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key relationships and workflows.

SAR_of_5_chloro_1H_pyrrolo_2_3_c_pyridine_2_carboxylic_acid Core This compound C2 C2-Carboxylic Acid (Amidation) Core->C2 Key Modification Site N1 N1-Pyrrole (Alkylation/Arylation) Core->N1 Modulation Point C5 C5-Chloro (Halogen Bonding) Core->C5 Crucial for Potency Other Other Positions (Further Optimization) Core->Other Activity Biological Activity (Potency & Selectivity) C2->Activity N1->Activity C5->Activity Other->Activity

Caption: Key modification points on the this compound scaffold and their influence on biological activity.

Synthetic_Workflow start Ethyl 5-chloro-1H-pyrrolo [2,3-c]pyridine-2-carboxylate hydrolysis Step 1: Hydrolysis (NaOH, EtOH, Reflux) start->hydrolysis acid 5-chloro-1H-pyrrolo [2,3-c]pyridine-2-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (HATU, DIPEA, Amine) acid->coupling product N-substituted 5-chloro-1H-pyrrolo [2,3-c]pyridine-2-carboxamide coupling->product

Caption: Synthetic workflow for the preparation of N-substituted 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamides.

Kinase_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Ligand->RTK Activation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Signal Transduction Inhibitor 5-chloro-1H-pyrrolo[2,3-c]pyridine -2-carboxamide Derivative Inhibitor->RTK Inhibition

Caption: A representative receptor tyrosine kinase signaling pathway and the point of intervention for pyrrolopyridine-based inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel targeted therapeutics, particularly kinase inhibitors. The structure-activity relationships, inferred from extensive research on related pyrrolopyridine isomers, provide a clear roadmap for optimization. The conversion of the C2-carboxylic acid to a diverse library of N-substituted carboxamides is a validated strategy for enhancing potency and modulating selectivity. The C5-chloro substituent is a key feature that likely contributes significantly to the binding affinity and overall profile of these compounds.

Future research in this area should focus on the systematic exploration of the chemical space around this core. This includes the synthesis and biological evaluation of a wide range of derivatives with modifications at the C2, N1, and other positions of the pyrrolopyridine ring. The detailed experimental protocols provided in this guide offer a solid foundation for these endeavors. Through a continued, iterative process of design, synthesis, and testing, the full therapeutic potential of the 5-chloro-1H-pyrrolo[2,3-c]pyridine scaffold can be realized.

References

Unlocking the Therapeutic Potential of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a multitude of biological targets. This guide focuses on a specific derivative, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a compound of significant interest due to the established therapeutic relevance of its parent scaffold. While direct biological data on this specific molecule is sparse, the extensive history of the broader azaindole class, particularly as kinase inhibitors, provides a robust foundation for a systematic and scientifically rigorous approach to identifying its therapeutic targets. This document serves as a comprehensive roadmap for researchers, outlining a multi-tiered strategy for target deconvolution, from broad, unbiased screening to specific target validation and downstream functional analysis.

Introduction: The Azaindole Scaffold as a Kinase-Targeting Moiety

The pyrrolopyridine core is a bioisostere of purine, enabling it to function as an effective mimic of the adenine base in ATP. This structural feature is the primary driver behind the frequent observation of kinase inhibitory activity within this compound class.[1][2] Numerous clinically successful drugs and late-stage clinical candidates, such as the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib, feature a 7-azaindole core, underscoring its therapeutic utility.[3] Derivatives of the related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds have demonstrated potent, often multi-kinase, inhibitory profiles against targets crucial in oncology and inflammatory diseases, including FGFR, VEGFR, EGFR, HER2, and CDKs.[4][5][6]

The subject of this guide, this compound, combines this potent scaffold with specific chemical features—a chlorine atom at the 5-position and a carboxylic acid at the 2-position—that will dictate its unique target profile and selectivity. The primary hypothesis, therefore, is that this compound's therapeutic potential lies in its ability to modulate the activity of one or more protein kinases.

A Strategic Workflow for Target Identification

To systematically elucidate the therapeutic targets of this compound, a phased approach is essential. This workflow is designed to move from broad, unbiased screening to focused, hypothesis-driven validation.

G cluster_0 Phase 1: Broad Target Landscape Assessment cluster_1 Phase 2: Cellular Target Engagement Verification cluster_2 Phase 3: In-depth Biochemical and Functional Validation A Kinome-Wide Profiling (Competition Binding Assay) B Phenotypic Screening (e.g., Anti-Proliferation Panel) A->B Identifies potential therapeutic areas C Cellular Thermal Shift Assay (CETSA) A->C Primary hits F Cell-Based Functional Assays (e.g., Migration, Apoptosis) B->F Functional context D Western Blot Analysis of Downstream Signaling C->D Confirms direct binding and functional consequence E IC50 Determination for Validated Hits D->E Guides validation priorities E->F G In Vivo Xenograft Model F->G G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat intact cells (Vehicle vs. Compound) B Lyse and heat aliquots to various temperatures A->B C Separate soluble vs. precipitated protein B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves D->E F Compound-treated sample shows increased thermal stability (right-shift in melt curve) E->F Validation G No shift observed for non-target proteins

References

Methodological & Application

Application Notes & Protocols: Characterization of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1][2][3][4] These structures often mimic the adenine base of ATP, enabling competitive binding to the kinase active site.[1][5] This document provides a comprehensive guide for the initial characterization of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid , a representative of this chemical class, as a potential kinase inhibitor. While specific kinase targets for this particular compound are not yet defined in the public literature, this guide presents a robust, field-proven workflow for its evaluation. We detail protocols for assessing physicochemical properties, performing primary screening against a kinase panel, and determining inhibitor potency (IC₅₀) using industry-standard biochemical assays.

Introduction: The Promise of the Pyrrolopyridine Scaffold

Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6][7] The development of small molecule kinase inhibitors has revolutionized oncology, and scaffolds like pyrrolopyrimidine and pyrazolopyridine are central to many approved drugs and clinical candidates.[1][5][6]

The subject of this guide, this compound, belongs to the broader azaindole family. Its structural features suggest a potential to interact with the ATP-binding pocket of various kinases. This application note serves as a foundational manual for researchers seeking to profile this, or structurally similar, novel compounds. We provide detailed, step-by-step protocols for two widely adopted, robust assay platforms: the luminescence-based ADP-Glo™ Kinase Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based LanthaScreen® Eu Kinase Binding Assay.[8][9][10] The described workflow is designed as a self-validating system, incorporating orthogonal assays to ensure data integrity and build confidence in hit validation.[11]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P Kinase3 Kinase C Kinase2->Kinase3 P Substrate Substrate Protein Kinase3->Substrate P TF Transcription Factor Substrate->TF Inhibitor 5-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid Inhibitor->Kinase2 Inhibition Gene Gene Expression TF->Gene

Caption: Hypothetical signaling cascade illustrating a potential point of intervention for a kinase inhibitor.

Compound Properties and Handling

A crucial first step in characterizing any potential drug candidate is to understand its fundamental physicochemical properties, particularly its solubility. Poor aqueous solubility can lead to misleading results in biological assays and hinder downstream development.[12][13]

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂PubChem
Molecular Weight 196.59 g/mol PubChem
CAS Number 800401-68-7PubChem
Protocol 1: Aqueous Solubility Assessment (Kinetic Method)

This protocol provides a rapid, high-throughput method to estimate the kinetic solubility of the test compound in an assay-relevant buffer.[13][14]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear, flat-bottom plates

  • Plate reader capable of measuring absorbance at multiple wavelengths (for nephelometry/turbidity)

Procedure:

  • Prepare Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution using gentle vortexing or sonication.

  • Create Serial Dilutions: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This creates a dilution series in a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking. This allows time for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a plate reader by detecting light scattering at a wavelength such as 620 nm.

  • Data Analysis: The lowest concentration at which a significant increase in turbidity is observed above the baseline (buffer + 1% DMSO) is considered the kinetic solubility limit.

Protocol 2: Preparation of Compound Stock for Assays
  • Based on the solubility data, prepare a primary stock solution in 100% DMSO at a concentration well below its solubility limit (e.g., 10 mM).

  • Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.

  • Store aliquots at -20°C or -80°C for long-term stability.

  • For experiments, create intermediate dilutions from the primary stock using 100% DMSO. Subsequent dilutions into aqueous assay buffers should be performed to ensure the final DMSO concentration is consistent across all wells and typically kept at ≤1% to minimize solvent effects on kinase activity.[15]

Principles of Biochemical Kinase Assays

Biochemical kinase assays quantify the enzymatic activity of a purified kinase by measuring the rate of phosphate transfer from ATP to a specific substrate.[16][17] Inhibitors are identified by their ability to reduce this rate. We will focus on two robust, non-radioactive methods.

ADP-Glo™ Luminescence-Based Assay

The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8][18][19] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP to ATP Conversion & Detection: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[20][21]

ADP_Glo_Principle cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent cluster_step3 Step 3: Kinase Detection Reagent Kinase Kinase ADP ADP SubP Substrate-P Substrate Substrate ATP ATP ATP_Start ATP (Initial) ATP_Depleted Remaining ATP Depleted ATP_Start->ATP_Depleted ADP_Start ADP (Generated) ADP_to_ATP ADP -> ATP ADP_Start->ADP_to_ATP Luciferase Luciferase ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

LanthaScreen® TR-FRET Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay that directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[9][10][22]

  • A kinase (often GST-tagged) is incubated with a europium (Eu)-labeled anti-tag antibody and a tracer conjugated to an Alexa Fluor® 647 acceptor fluorophore.

  • When the tracer is bound to the kinase, the Eu-donor and Alexa Fluor®-acceptor are in close proximity, resulting in a high FRET signal upon excitation.

  • A test compound that binds to the ATP site will compete with and displace the tracer, leading to a decrease in the FRET signal. This format is advantageous as it is a direct measure of binding and is not dependent on enzymatic turnover.[9][10]

LanthaScreen_Principle cluster_bound No Inhibitor: High FRET cluster_unbound With Inhibitor: Low FRET Complex_High Kinase Eu-Ab AF647-Tracer FRET FRET Signal Complex_High:f1->FRET Energy Transfer Complex_Low Kinase-Inhibitor Eu-Ab Tracer_Free AF647-Tracer (Displaced) NoFRET No FRET

Caption: Principle of the LanthaScreen® TR-FRET Kinase Binding Assay.

Experimental Workflow & Protocols

A logical workflow is essential for efficiently characterizing a novel inhibitor. This involves an initial broad screen to identify potential targets, followed by dose-response studies to quantify potency.

Inhibitor_Characterization_Workflow Start Prepare Compound Stock (Protocol 2) HTS Primary Screen (e.g., 10 µM single point) vs. Kinase Panel (Protocol 3) Start->HTS AnalyzeHTS Identify 'Hits' (e.g., >50% Inhibition) HTS->AnalyzeHTS IC50_Primary Primary IC50 Determination (10-point dose-response) (Protocol 4) AnalyzeHTS->IC50_Primary Hit End Lead for Further Optimization AnalyzeHTS->End No Hit IC50_Ortho Orthogonal IC50 Confirmation (e.g., LanthaScreen Binding) (Protocol 5) IC50_Primary->IC50_Ortho AnalyzeIC50 Confirm Potency & Selectivity IC50_Ortho->AnalyzeIC50 AnalyzeIC50->End

Caption: General workflow for identifying and validating a novel kinase inhibitor.

Protocol 3: Primary Screening using ADP-Glo™

Objective: To identify potential kinase targets for the compound from a broad panel of kinases. Materials:

  • 384-well, low-volume, white plates

  • Purified kinases and their corresponding substrates

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound stock solution (10 mM in DMSO)

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare an intermediate dilution of the test compound. For a final assay concentration of 10 µM, dilute the 10 mM stock to 1 mM in DMSO, then to 40 µM in assay buffer (final DMSO 0.4%). Dispense 2.5 µL of this 40 µM solution into the assay wells.

  • Controls: Dispense 2.5 µL of assay buffer with 0.4% DMSO into "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.

  • Enzyme Addition: Add 2.5 µL of 4X kinase solution to the appropriate wells (all wells except "No Enzyme" controls). Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of 2X Substrate/ATP mixture to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the determined linear reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

Protocol 4: IC₅₀ Determination using ADP-Glo™

Objective: To determine the potency (IC₅₀ value) of the compound against "hit" kinases. Procedure:

  • Compound Plating: Create a 10-point, 4-fold serial dilution of the compound in DMSO. Prepare 4X final concentrations in assay buffer. Dispense 2.5 µL of each concentration into the assay plate.

  • Controls: Include "No Inhibitor" and "No Enzyme" controls as described in Protocol 3.

  • Assay Execution: Follow steps 3-8 from Protocol 3.

Protocol 5: Orthogonal IC₅₀ Determination using LanthaScreen® Binding Assay

Objective: To confirm the inhibitory activity using a different assay technology that measures direct binding. Materials:

  • 384-well, low-volume, black plates

  • Tagged kinase, Eu-labeled antibody, and Alexa Fluor® 647-tracer (Thermo Fisher Scientific)

  • Compound stock solution

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the compound as described in Protocol 4. Dispense 5 µL of 3X compound solution into the assay wells.

  • Kinase/Antibody Addition: Add 5 µL of 3X Kinase/Eu-Antibody mixture to all wells.

  • Tracer Addition: Add 5 µL of 3X Alexa Fluor® 647-Tracer to all wells to initiate the binding reaction. The final volume is 15 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read Plate: Measure the TR-FRET signal according to the instrument manufacturer's instructions (e.g., excitation at 340 nm, emission at 615 nm for Europium and 665 nm for Alexa Fluor® 647).

Data Analysis and Interpretation

1. Percentage Inhibition Calculation: The percentage of kinase inhibition for each compound concentration is calculated relative to the controls:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

Where:

  • Signal_Inhibitor is the signal from wells with the test compound.

  • Signal_Background is the signal from "No Enzyme" controls.

  • Signal_NoInhibitor is the signal from "No Inhibitor" (DMSO vehicle) controls.

2. IC₅₀ Curve Fitting: The IC₅₀ value is the concentration of an inhibitor where the response is reduced by half. To determine this, plot the Percentage Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model with a sigmoidal (four-parameter) dose-response curve.[23][24]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

3. Data Presentation: Summarize the results in a clear, tabular format.

Kinase TargetPrimary Assay IC₅₀ (nM) (ADP-Glo™)Orthogonal Assay IC₅₀ (nM) (LanthaScreen®)
Kinase A85110
Kinase B>10,000Not Determined
Kinase C1,2001,500

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial biochemical characterization of this compound, or any novel compound based on the privileged pyrrolopyridine scaffold. By following the detailed protocols for solubility assessment, primary screening, and orthogonal IC₅₀ determination, researchers can confidently identify and validate potential kinase targets. This systematic approach ensures data reliability and provides a solid foundation for subsequent cell-based assays and lead optimization efforts in the drug discovery pipeline.[7][25]

References

Essential Protocols for the Synthesis and Application of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed experimental protocols for the synthesis, purification, characterization, and application of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The methodologies outlined herein are designed to ensure reproducibility and high purity of the final compound, facilitating its use in the synthesis of potential therapeutic agents.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The pyrrolo[2,3-c]pyridine core, an isomer of the well-known 7-azaindole scaffold, is of significant interest in medicinal chemistry. Its structural resemblance to purine has made it a valuable pharmacophore for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. The carboxylic acid functionality provides a convenient handle for derivatization, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties. The chloro-substituent on the pyridine ring can also be a site for further chemical modification or can play a role in modulating the electronic properties and binding interactions of the final drug candidate.

Synthesis of this compound: A Two-Step Approach

The synthesis of the target carboxylic acid is efficiently achieved through a two-step process, commencing with the commercially available 4-chloro-7-azaindole. The overall synthetic workflow involves the introduction of the carboxylate functionality at the 2-position of the pyrrole ring, followed by the hydrolysis of the resulting ester.

Synthesis_Workflow Start 4-Chloro-7-azaindole Step1 Step 1: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Start->Step1 Intermediate Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 End This compound Step2->End

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Protocol 1: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Materials:

    • Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate

    • Iron powder

    • Saturated aqueous ammonium chloride solution

    • Tetrahydrofuran (THF)

    • Ethanol (EtOH)

    • Dicalite® or Celite®

    • Deionized water

  • Procedure:

    • To a solution of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (1.0 eq) in a mixture of THF and EtOH (e.g., 3:1 v/v), add a saturated aqueous solution of ammonium chloride.

    • To this vigorously stirred mixture at room temperature, add iron powder (approximately 5.0 eq) portion-wise.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and filter through a pad of Dicalite® or Celite®. Wash the filter cake with a warm 1:1 mixture of THF/ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Add deionized water to the residue and heat the mixture to reflux with stirring.

    • Filter the hot mixture to collect the precipitated solid. Wash the solid with warm water and dry under vacuum to yield the desired ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Part 2: Hydrolysis to this compound

The final step is a straightforward saponification of the ethyl ester to the corresponding carboxylic acid.

Protocol 2: Hydrolysis of the Ethyl Ester

  • Materials:

    • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq)

    • Ethanol (EtOH)

    • 2 M Sodium hydroxide (NaOH) solution (approx. 1.3 eq)

    • Deionized water

    • Acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in ethanol.

    • Add the 2 M sodium hydroxide solution to the stirred solution.

    • Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the mixture and remove the ethanol under reduced pressure.

    • Add deionized water to the residue and carefully adjust the pH to approximately 4.0 with acetic acid. This will cause the product to precipitate.

    • Collect the precipitate by filtration, wash with a small amount of cold deionized water, and dry in a desiccator to obtain this compound.[2]

Purification and Characterization

For applications in drug discovery, a high degree of purity is essential. The following section details the purification and analytical characterization of the final product.

Purification

While the precipitation procedure yields a relatively pure product, for rigorous applications, recrystallization is recommended. A suitable solvent system should be determined empirically, starting with polar protic solvents like ethanol or methanol, or mixtures with water.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

Property Value
Molecular Formula C₈H₅ClN₂O₂[3]
Molecular Weight 196.59 g/mol [3]
CAS Number 800401-68-7[3]

Table 1: Physicochemical Properties of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A suitable method should be developed to ensure the absence of starting materials and byproducts.

Applications in Drug Discovery: A Versatile Building Block

This compound is a valuable starting material for the synthesis of libraries of compounds for biological screening, particularly in the area of kinase inhibitor discovery. The carboxylic acid moiety is readily converted to an amide, which is a common functional group in many drug molecules.

Application_Workflow Start This compound Step1 Amide Coupling Start->Step1 Intermediate Amide Derivatives Step1->Intermediate Step2 Biological Screening (e.g., Kinase Assays) Intermediate->Step2 End Lead Compound Identification Step2->End

Figure 2: Application workflow in drug discovery.

Protocol 3: General Procedure for Amide Coupling

A variety of coupling reagents can be employed for the formation of the amide bond. The choice of reagent will depend on the nature of the amine being coupled. A general and reliable method utilizes a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or a base such as 4-dimethylaminopyridine (DMAP).

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.0 - 1.2 eq)

    • EDC (1.0 - 1.2 eq)

    • HOBt (catalytic to 1.0 eq) or DMAP (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (as needed)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the amine, followed by the coupling reagents (EDC and HOBt/DMAP). If the amine is used as a hydrochloride salt, a non-nucleophilic base like DIPEA should be added to liberate the free amine.

    • Stir the reaction mixture at room temperature until the starting carboxylic acid is consumed, as monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is typically worked up by diluting with an organic solvent and washing with aqueous solutions to remove the coupling byproducts and excess reagents.

    • The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired amide derivative.

Safety and Handling

Researchers must adhere to standard laboratory safety protocols when handling all chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

References

Application Notes and Protocols for the Cellular Characterization of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic biological evaluation of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a key structural motif in many biologically active compounds. Given the limited publicly available data on this specific molecule, this guide presents a logical, tiered workflow for its initial characterization. The protocols herein are designed not merely as procedural steps but as a self-validating framework to move from broad cytotoxicity screening to more nuanced mechanistic studies, including the elucidation of cell death pathways and the investigation of potential signaling pathway modulation.

Introduction: Profiling a Novel Pyrrolopyridine Compound

This compound is a heterocyclic organic compound belonging to the pyrrolopyridine class.[1][2] While this specific molecule is not extensively characterized in peer-reviewed literature, related scaffolds like pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R), and other enzymes like phosphodiesterases (PDEs).[3][4][5] This suggests that this compound holds potential as a pharmacologically active agent.

The primary objective of this guide is to provide a robust, multi-faceted approach to elucidating its biological activity in cell-based models. We will proceed through a logical pipeline, beginning with foundational assays to determine the compound's impact on cell viability and concluding with sophisticated assays to probe its mechanism of action. This systematic approach ensures that each experimental stage informs the next, allowing for an efficient and comprehensive characterization.

Experimental Characterization Workflow

The proposed workflow is designed to systematically narrow down the biological effects of the compound, from a general assessment of cytotoxicity to specific mechanistic insights.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Compound Preparation (Solubilization & Dilution Series) B Protocol 1.1: MTT Assay (Metabolic Viability) A->B Dose-Response Treatment C Protocol 1.2: LDH Assay (Membrane Integrity) A->C Dose-Response Treatment Result1 Determine IC50 & Cytotoxicity Profile B->Result1 C->Result1 D Protocol 2.1: Caspase-3/7 Assay (Apoptosis Execution) Result2 Confirm Apoptotic Cell Death D->Result2 E Protocol 2.2: Annexin V Staining (Early Apoptosis) E->Result2 F Protocol 3.1: Reporter Gene Assay (e.g., NF-κB, MAPK) Result3 Identify Modulated Signaling Pathways F->Result3 Result1->D If Cytotoxic Result1->E If Cytotoxic Result1->F Based on Hypothesis (e.g., Kinase Inhibition)

Caption: A tiered workflow for characterizing a novel compound.

Part 1: Foundational Viability and Cytotoxicity Screening

Expert Rationale: The initial and most critical step in evaluating any new compound is to determine its effect on cell proliferation and viability. This establishes the concentration range over which the compound exhibits biological activity and provides the half-maximal inhibitory concentration (IC50), a key parameter for comparing potency. We will utilize two distinct but complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.[6][7] Performing both provides a more robust dataset, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (direct cell killing).

Protocol 1.1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Target cell line (e.g., A549, HeLa, or a relevant cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound dose) and a "no-cell" blank control.

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[6]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability). Plot the percent viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

Compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Relative to Vehicle)
0 (Vehicle)1.25 ± 0.08100%
0.11.21 ± 0.0796.8%
11.05 ± 0.0684.0%
100.63 ± 0.0450.4%
500.22 ± 0.0317.6%
1000.11 ± 0.028.8%
Hypothetical data for illustrative purposes.
Protocol 1.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[7] It is a reliable indicator of compromised cell membrane integrity.

Materials:

  • Cells and compound-treated plates (prepared as in Protocol 1.1, steps 1-4)

  • Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture, stop solution, and lysis buffer)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 490 nm)

Step-by-Step Methodology:

  • Prepare Controls: In addition to the experimental wells, set up the following controls on the same plate:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (or 1% Triton X-100) for 45 minutes before supernatant collection.[6]

    • Background Control: Culture medium without cells.

  • Collect Supernatant: After the compound incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Part 2: Elucidating the Mechanism of Cell Death

Expert Rationale: If the primary screening reveals significant cytotoxicity, the next critical question is how the compound induces cell death. Apoptosis, or programmed cell death, is a tightly regulated process and a common mechanism for anti-cancer drugs.[9] We will investigate two key hallmarks of apoptosis: the activation of executioner caspases (caspase-3 and -7) and the externalization of phosphatidylserine (PS).[9][10]

Apoptotic Pathway Markers

The diagram below illustrates the positions of Caspase-3 and Annexin V binding within the apoptotic cascade, representing mid- and early-stage events, respectively.

G cluster_assays A Apoptotic Stimulus (e.g., Compound Treatment) B Initiator Caspases (Caspase-8, Caspase-9) A->B Signal Transduction F Phosphatidylserine (PS) Translocation to Outer Membrane A->F Early Event C Executioner Caspases (Caspase-3, Caspase-7) B->C Activation D Cleavage of Cellular Substrates (e.g., PARP) C->D Proteolysis Assay1 Protocol 2.1: Caspase-3/7 Activity Assay C->Assay1 E Apoptotic Body Formation D->E Assay2 Protocol 2.2: Annexin V Staining F->Assay2

Caption: Key markers measured in apoptosis assays.

Protocol 2.1: Caspase-3/7 Activity Assay

This assay uses a substrate that is specifically cleaved by activated caspase-3 and -7. The substrate is typically a peptide sequence (e.g., DEVD) linked to a reporter molecule that becomes fluorescent or luminescent upon cleavage.[9][11]

Materials:

  • Cells treated with the compound at IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

  • Positive control (e.g., staurosporine or etoposide).

  • Commercially available Caspase-Glo® 3/7 Assay (Promega) or similar.

  • White-walled 96-well plates suitable for luminescence.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 1.1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents by gentle shaking on an orbital shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Background luminescence (from no-cell control wells) is subtracted from all experimental values. Results are often expressed as fold-change in caspase activity relative to the vehicle-treated control.

Protocol 2.2: Annexin V Staining for Apoptosis Detection

Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[11] By using a fluorescently labeled Annexin V, apoptotic cells can be identified via flow cytometry or fluorescence microscopy. Co-staining with a membrane-impermeant DNA dye like propidium iodide (PI) or 7-AAD allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[12]

Materials:

  • Cells treated with the compound (e.g., at IC50 concentration for 24 hours).

  • FITC-conjugated Annexin V (or other fluorophore conjugate).

  • Propidium Iodide (PI) solution.

  • 1X Annexin Binding Buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow and treat cells in 6-well plates to ensure a sufficient number of cells for flow cytometry analysis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Part 3: Investigating Target Engagement and Pathway Modulation

Expert Rationale: Given that many pyrrolopyridine derivatives are kinase inhibitors, a logical hypothesis is that this compound may also modulate one or more cell signaling pathways.[3][13] Reporter gene assays are a powerful and adaptable tool for screening compound activity against specific pathways.[14][15] In this type of assay, a response element from a gene promoter known to be regulated by a specific pathway (e.g., NF-κB) is cloned upstream of a reporter gene, such as luciferase.[16][17] An increase or decrease in luciferase expression, measured as light output, serves as a direct readout of pathway activation or inhibition.

Protocol 3.1: Luciferase Reporter Gene Assay for Pathway Analysis

This protocol provides a general framework for using a luciferase reporter assay. The specific reporter construct (e.g., NF-κB-luc, AP-1-luc, SRE-luc) should be chosen based on the biological context or hypotheses about the compound's target.

Materials:

  • HEK293 cells or other easily transfectable cell line.

  • Luciferase reporter plasmid containing the desired response element.

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

  • Transfection reagent (e.g., Lipofectamine®).

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Luminometer.

Step-by-Step Methodology:

G A 1. Co-transfect cells with Firefly Luciferase (experimental) & Renilla Luciferase (control) plasmids B 2. Incubate for 24-48h for gene expression A->B C 3. Treat cells with compound and/or pathway activator (e.g., TNF-α) B->C D 4. Incubate for 6-24h C->D E 5. Lyse cells and add Firefly Luciferase substrate D->E F Measure Luminescence (Signal 1) E->F G 6. Add Stop & Glo® reagent to quench Firefly and activate Renilla F->G H Measure Luminescence (Signal 2) G->H I 7. Analyze Data: Normalize (Firefly / Renilla) H->I

References

Application Notes and Protocols for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 6-Azaindole in Modern Medicinal Chemistry

The quest for novel therapeutics with high potency and selectivity is a central theme in drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrrolopyridine scaffold has emerged as a "privileged structure," consistently found at the core of numerous biologically active compounds. Specifically, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework, a bioisostere of indole, offers unique physicochemical properties that enhance drug-like characteristics such as solubility and target engagement. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a key synthetic intermediate, providing a versatile platform for the development of potent and selective modulators of critical biological targets, particularly protein kinases.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the synthetic utility of this compound and provides robust, field-proven protocols for its application in kinase inhibitor discovery programs. The methodologies described herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices.

Strategic Importance in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[2] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and chronic inflammatory disorders. Consequently, kinase inhibitors have become a major class of targeted therapeutics.[3]

The pyrrolopyridine core, particularly the deazapurine framework of isomeric pyrrolo[2,3-d]pyrimidines, bears a strong resemblance to adenine, the core component of adenosine triphosphate (ATP), the natural co-substrate for all kinases.[3] This structural mimicry makes the scaffold an ideal starting point for designing competitive kinase inhibitors. The strategic placement of a chlorine atom at the 5-position and a carboxylic acid at the 2-position on the 1H-pyrrolo[2,3-c]pyridine core provides two key functionalities for synthetic elaboration:

  • The carboxylic acid serves as a handle for amide bond formation, allowing for the introduction of diverse chemical moieties to explore the solvent-exposed regions of a kinase active site and to fine-tune physicochemical properties.

  • The chloro group can participate in cross-coupling reactions, enabling the installation of various substituents that can be directed into hydrophobic pockets of the ATP-binding site to enhance potency and selectivity.

Derivatives of the broader pyrrolopyridine family have shown potent inhibitory activity against a range of therapeutically relevant kinases, including Janus Kinases (JAKs), Interleukin-2-inducible T-cell kinase (ITK), and Fibroblast Growth Factor Receptors (FGFRs), underscoring the vast potential of this scaffold in oncology and immunology.[4][5][6]

Synthesis of the Core Scaffold: A Detailed Protocol

The foundational step in any drug discovery campaign utilizing this scaffold is the efficient and reliable synthesis of the starting material. The following protocol details the hydrolysis of the corresponding ethyl ester to yield this compound.

Protocol 1: Synthesis of this compound

This protocol describes the saponification of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Materials:

  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Ethanol (EtOH)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Deionized Water (H₂O)

  • Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Desiccator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 equivalent) in ethanol (approx. 9-10 mL per mmol of ester).

  • Addition of Base: To the stirred solution, add 2 M aqueous sodium hydroxide (approx. 1.3 equivalents).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C). Maintain reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add deionized water (approx. 8 mL per mmol of starting ester). Carefully adjust the pH to approximately 4.0 by the dropwise addition of acetic acid. This will cause the carboxylic acid product to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Drying: Wash the solid with a small amount of cold water and dry it in a desiccator to afford the final product, this compound.[7]

Application in a Kinase Inhibitor Discovery Workflow

The true value of this compound is realized when it is used as a building block to generate a library of potential kinase inhibitors. The general workflow involves coupling the carboxylic acid with a diverse set of amines to generate a carboxamide library, followed by evaluation of these new compounds in biochemical and cell-based assays.

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Cellular Validation Phase A 5-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid C Amide Coupling Reaction (e.g., HATU, EDCI) A->C B Amine Building Blocks (Diverse Library) B->C D Library of Novel Pyrrolopyridine Derivatives C->D E In Vitro Kinase Assay (Biochemical Screen) D->E F Determine IC50 Values E->F G Identify Potent Hits F->G H Cell-Based Proliferation Assay (e.g., MTT, MTS) G->H I Determine GI50/EC50 Values H->I J Confirm Cellular Activity I->J K Lead Candidate J->K Lead Optimization

Caption: Drug discovery workflow using the title scaffold.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of newly synthesized compounds against a target kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Target kinase of interest

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized pyrrolopyridine derivatives (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • DMSO (100%)

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilutions) for each compound in DMSO. This will be used to generate a dose-response curve.

  • Kinase Reaction:

    • Prepare a master mix of the target kinase in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • In the 384-well plate, add 1 µL of the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a substrate/ATP master mix in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine IC₅₀ values for ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.

Compound IDTarget KinaseIC₅₀ (nM)
Derivative AKinase X15
Derivative BKinase X250
Derivative CKinase X>10,000
Staurosporine (Control)Kinase X5
Table 1: Example IC₅₀ data for a series of hypothetical derivatives.
Protocol 3: Cell Proliferation Assay (MTT-Based)

Once potent inhibitors are identified in biochemical assays, their effect on cancer cell viability and proliferation must be assessed. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., one known to be dependent on the target kinase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same final concentration of DMSO used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the microplate for 4 hours in a humidified atmosphere. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization:

    • Add 100 µL of the solubilization solution into each well.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a high-value starting material for the synthesis of novel therapeutic agents. Its inherent structural features, which mimic the natural purine core of ATP, make it an ideal scaffold for the development of kinase inhibitors. The protocols outlined in this guide provide a robust framework for synthesizing this core, elaborating it into diverse chemical libraries, and screening these libraries for potent and cell-active compounds. By integrating rational design with the systematic application of these methodologies, researchers can effectively leverage the potential of the 6-azaindole scaffold to discover next-generation targeted therapies for cancer, inflammation, and other debilitating diseases.

References

Application Notes and Protocols for the Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisosteric analog of indole, it often imparts improved pharmacological properties, such as enhanced aqueous solubility and superior bioavailability.[1] The introduction of a chlorine atom at the 5-position further modulates the electronic and lipophilic character of the molecule, making 5-chloro-1H-pyrrolo[2,3-c]pyridine a valuable core for developing novel therapeutics. Derivatives of this and related azaindole scaffolds have shown promise as potent inhibitors for a range of biological targets, including various kinases, and are being investigated for applications in oncology and inflammatory diseases.[2][3][4]

This application note provides a comprehensive guide for the synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a key building block for creating diverse libraries of derivatives. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Overall Synthetic Strategy

The synthesis is approached in a two-stage process. The first stage involves the construction of the core heterocyclic system as an ethyl ester, namely ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. The second, pivotal stage is the saponification of this ester to yield the target carboxylic acid. This acid is then primed for a variety of subsequent derivatization reactions, such as amide bond formation, to explore structure-activity relationships (SAR).

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Saponification (Core Protocol) cluster_2 Stage 3: Derivatization start Substituted Pyridine Precursor ester Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate start->ester Multi-step Synthesis (e.g., Cross-Coupling & Cyclization) acid This compound ester->acid NaOH, EtOH/H₂O Reflux derivative Amide Derivatives acid->derivative Amine (R-NH₂) Coupling Agent

Caption: High-level workflow for the synthesis of the target acid and its derivatives.

Part 1: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Precursor)

While various methods exist for constructing the azaindole nucleus, a common modern approach involves the palladium-catalyzed coupling and cyclization of appropriately substituted pyridine precursors.[5] This protocol outlines a representative synthesis starting from a commercially available chloropyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-DichloronicotinonitrileReagentMajor SupplierStarting Material
(2-Ethoxyvinyl)tributylstannaneReagentMajor Supplier
Palladium Catalyst (e.g., Pd(PPh₃)₄)ReagentMajor SupplierHandle under inert atmosphere
Anhydrous TolueneAnhydrousMajor SupplierStore over molecular sieves
Hydrochloric Acid (HCl)ACS GradeMajor Supplier
Ethanol (EtOH)AnhydrousMajor Supplier
Diethyl EtherACS GradeMajor Supplier
Sodium Bicarbonate (NaHCO₃)ACS GradeMajor Supplier
Magnesium Sulfate (MgSO₄)AnhydrousMajor Supplier
Silica Gel60 Å, 230-400 meshMajor SupplierFor column chromatography
Experimental Protocol

This protocol is a representative example based on established azaindole synthesis methodologies and should be optimized for specific laboratory conditions.

  • Stille Coupling: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2,6-dichloronicotinonitrile (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene.

  • Stir the mixture at room temperature and add (2-ethoxyvinyl)tributylstannane (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 110 °C and reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: The Stille coupling selectively substitutes one of the chloro groups with the ethoxyvinyl moiety, which is the precursor to the pyrrole ring's C2 and C3 atoms. The palladium catalyst is essential for facilitating this carbon-carbon bond formation.

  • Work-up and Cyclization: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude residue in ethanol and add concentrated HCl (2.0 eq). Heat the mixture to reflux for 2-4 hours. This acidic condition facilitates the cyclization and formation of the pyrrole ring.

  • Purification: After cooling, neutralize the reaction with saturated NaHCO₃ solution and extract with ethyl acetate. The combined organic layers are dried, concentrated, and purified by silica gel column chromatography to yield the ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Part 2: Saponification to this compound

This core protocol details the hydrolysis of the ethyl ester precursor to the final carboxylic acid. The procedure is robust and relies on a classical saponification reaction.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate>95%Synthesized in Part 1
Sodium Hydroxide (NaOH)ACS GradeMajor Supplier
Ethanol (EtOH)95% or AbsoluteMajor Supplier
Deionized WaterHigh PurityLaboratory Supply
Acetic AcidGlacialMajor Supplier

Experimental Protocol: Step-by-Step

G dissolve 1. Dissolve Ester in Ethanol add_naoh 2. Add 2M NaOH Solution dissolve->add_naoh reflux 3. Heat to Reflux (1-2 hours) add_naoh->reflux evaporate 4. Evaporate Solvent reflux->evaporate add_water 5. Add Water & Adjust pH to 4 evaporate->add_water filter 6. Filter & Dry Precipitate add_water->filter product Final Product: Carboxylic Acid filter->product

Caption: Step-by-step workflow for the saponification reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq, e.g., 1.3 mmol).

  • Reagent Addition: Add ethanol (e.g., 12 mL) and stir until the solid is fully dissolved. To this solution, add a 2 M aqueous solution of sodium hydroxide (1.3 eq, e.g., 1.7 mmol, 0.85 mL).[6]

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester spot.

    • Expertise & Causality: Refluxing provides the necessary activation energy for the hydroxide ion to attack the electrophilic carbonyl carbon of the ester, initiating the saponification. Ethanol serves as a co-solvent to ensure homogeneity of the aqueous NaOH and the organic ester.

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: To the remaining aqueous residue, add deionized water (e.g., 10 mL). While stirring vigorously, slowly add glacial acetic acid dropwise until the pH of the solution reaches approximately 4.0. A precipitate should form.[6]

    • Trustworthiness: This step is critical. The initial product is the sodium salt of the carboxylic acid, which is water-soluble. Acidification protonates the carboxylate anion, forming the neutral carboxylic acid which has low solubility in water, causing it to precipitate out of the solution. Adjusting the pH carefully to ~4 ensures complete precipitation without dissolving the product in excess strong acid.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.

  • Dry the resulting solid in a desiccator over a drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to afford the final product, this compound.

Product Validation and Characterization

The identity and purity of the synthesized acid should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol [7]
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) Expect characteristic peaks for the pyrrole, pyridine, and carboxylic acid protons. The COOH proton will be a broad singlet, typically >12 ppm.
Mass Spectrometry [M-H]⁻ at m/z ~195.0 or [M+H]⁺ at m/z ~197.0, showing the characteristic chlorine isotope pattern.

Part 3: Synthesis of Amide Derivatives

The synthesized carboxylic acid is an ideal starting point for creating derivatives. A common and straightforward derivatization is the formation of amides via coupling with various primary or secondary amines.

General Protocol for Amide Coupling
  • Activation: In an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere, dissolve this compound (1.0 eq).

  • Add a suitable amide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is typically worked up by diluting with an organic solvent (e.g., ethyl acetate), washing with aqueous solutions (e.g., 1M HCl, sat. NaHCO₃, brine), drying, and concentrating. The final amide derivative is then purified by column chromatography or recrystallization.

References

Application Notes and Protocols for the Investigation of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including notable anticancer properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in cancer cell lines.

While extensive research on this specific molecule is not yet prevalent in publicly available literature, its structural similarity to other pyrrolopyridine derivatives with established anticancer activities provides a strong rationale for its investigation as a potential therapeutic agent. This guide will, therefore, draw upon the known mechanisms of analogous compounds to propose potential avenues of investigation and provide detailed protocols for a robust preclinical assessment.

PART 1: Application Notes - Understanding the Scientific Rationale

Chemical and Physical Properties

This compound is a small molecule with the following characteristics[1][2][3]:

PropertyValue
CAS Number 800401-68-7
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
IUPAC Name This compound
Synonyms 5-Chloro-6-azaindole-2-carboxylic acid
Hypothesized Mechanisms of Action in Cancer

Based on the established biological activities of structurally related pyrrolopyridine derivatives, we can hypothesize several potential mechanisms through which this compound may exert anticancer effects. These hypotheses provide a foundational framework for designing experimental investigations.

  • Kinase Inhibition: A prominent mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

    • FMS Kinase (CSF-1R): Certain pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase[4]. Overexpression of FMS kinase is implicated in various cancers, including ovarian, prostate, and breast cancer[4]. Inhibition of FMS can disrupt macrophage-mediated tumor promotion.

    • Cyclin-Dependent Kinase 8 (CDK8): Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent type II CDK8 inhibitors, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest in colorectal cancer[5].

    • Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is a key driver in many tumor types. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3, leading to the induction of apoptosis in breast cancer cells[6].

  • Disruption of Microtubule Dynamics: The cytoskeleton, particularly the microtubule network, is a validated target for cancer chemotherapy.

    • Colchicine-Binding Site Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization by binding to the colchicine site. These compounds demonstrated potent antiproliferative activities and induced G2/M phase cell cycle arrest and apoptosis[7][8].

The following diagram illustrates a hypothesized signaling pathway that could be targeted by this compound, based on the activities of its analogs.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FMS, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CDK8 CDK8 CDK8->Transcription Beta_Catenin β-catenin Beta_Catenin->CDK8 Compound 5-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid Compound->RTK Inhibition? Compound->Tubulin Inhibition? Compound->CDK8 Inhibition?

Caption: Hypothesized signaling pathways potentially targeted by this compound.

PART 2: Experimental Protocols

The following protocols provide a comprehensive framework for the initial in vitro evaluation of this compound in cancer cell lines. It is imperative to include appropriate positive and negative controls in all assays.

Protocol 1: Cell Culture and Compound Preparation
  • Cell Line Selection: Choose a panel of cancer cell lines relevant to the hypothesized mechanisms of action (e.g., breast cancer lines like MCF-7, prostate cancer lines like PC-3, and colorectal cancer lines like HCT116).

  • Cell Culture: Culture the selected cell lines in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.5%).

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ value for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain them with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram provides a visual representation of the experimental workflow for evaluating the anticancer effects of the compound.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Select Cancer Cell Lines Compound_Prep Prepare Compound Stock & Working Solutions Start->Compound_Prep Cell_Culture Cell Culture and Seeding Compound_Prep->Cell_Culture Treatment Treat Cells with Compound (Varying Concentrations & Times) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis: - IC50 Calculation - % Apoptotic Cells - Cell Cycle Distribution Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion & Further Mechanism of Action Studies Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 800401-68-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling and use of this compound in experimental settings.

Introduction

This compound, also known as 5-chloro-6-azaindole-2-carboxylic acid, is a heterocyclic carboxylic acid of interest in pharmaceutical research. Its structure, combining a pyrrolopyridine core with a carboxylic acid moiety, presents unique physicochemical properties that can pose challenges in routine laboratory use, particularly concerning its solubility. This guide aims to provide a comprehensive understanding of its solubility characteristics and practical solutions to common experimental hurdles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[PubChem][1]
Molecular Weight 196.59 g/mol [PubChem][1]
Appearance Solid (predicted)General Knowledge
XLogP3 1.8[PubChem][1]
Hydrogen Bond Donor Count 2[PubChem][1]
Hydrogen Bond Acceptor Count 4[PubChem][1]

Understanding the Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both acidic (carboxylic acid) and weakly basic (pyridine nitrogen) functional groups. This amphoteric nature means its solubility is highly dependent on the pH of the medium.

pH-Dependent Aqueous Solubility

The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyridine nitrogen, being part of an electron-deficient ring system further influenced by the chloro and pyrrolo substituents, will have a low pKa, likely in the range of 1-3.[1][2] This leads to the following pH-dependent solubility behavior:

  • Low pH (pH < 2): The pyridine nitrogen is protonated, and the carboxylic acid is in its neutral form. The molecule carries a net positive charge, which should increase its aqueous solubility.

  • Intermediate pH (pH ≈ 2-4): The molecule is likely to exist predominantly as a zwitterion, with a protonated pyridine and a deprotonated carboxylate. Zwitterions can have complex solubility behavior, but for many compounds, this is the region of lowest aqueous solubility. A synthesis protocol for this compound notes that it precipitates from an aqueous solution when the pH is adjusted to 4.0, which aligns with this prediction.[3]

  • Neutral to High pH (pH > 5): The carboxylic acid is deprotonated (carboxylate), and the pyridine nitrogen is neutral. The molecule carries a net negative charge, leading to a significant increase in aqueous solubility.

Stock_Solution_Workflow cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Dilution cluster_final Final Working Solutions stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Create 100 µM Intermediate in Assay Buffer (1% DMSO) stock->intermediate 1:100 Dilution final 3. Perform Serial Dilutions in Assay Buffer intermediate->final Serial Dilution

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 800401-68-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this valuable heterocyclic compound. As a key intermediate in medicinal chemistry, robust and optimized synthesis is critical. This document provides not just protocols, but the underlying chemical principles to empower you to overcome common experimental challenges.

Synthesis Overview: A Two-Step Approach

The most common and reliable laboratory-scale synthesis of this compound involves a two-step process. The first step is the construction of the 7-azaindole core to form the ethyl ester precursor, followed by hydrolysis to the desired carboxylic acid.

Synthesis_Overview cluster_0 Step 1: 7-Azaindole Core Synthesis cluster_1 Step 2: Hydrolysis SM Starting Materials (e.g., 2-chloro-5-nitropyridine derivative) Ester Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate SM->Ester Reductive Cyclization Acid This compound Ester->Acid Base-mediated hydrolysis

Caption: General two-step synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

The synthesis of the ethyl ester precursor is a critical foundation for obtaining the final product in high purity and yield. A common method involves the reductive cyclization of a substituted nitropyridine derivative.

Experimental Protocol: Reductive Cyclization

This protocol is adapted from established procedures for the synthesis of 7-azaindole derivatives.

Materials:

  • Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate

  • Iron powder

  • Saturated aqueous ammonium chloride solution

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a solution of ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (10 mmol) in a mixture of THF (80 mL) and EtOH (30 mL), add a saturated aqueous solution of ammonium chloride (50 mL).

  • With vigorous stirring, add iron powder (4.9 equivalents) portion-wise to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth. Wash the filter cake with a warm 1:1 mixture of THF/ethanol.

  • Evaporate the filtrate under reduced pressure.

  • Add water (100 mL) to the residue and heat to reflux with stirring.

  • Filter the resulting precipitate while hot and wash with warm water (2 x 50 mL).

  • Dry the solid in vacuo to afford ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.[1]

Troubleshooting and FAQs: Ester Synthesis

Q1: The reductive cyclization is sluggish or incomplete. What are the possible causes and solutions?

A1:

  • Inactive Iron Powder: The surface of the iron powder may be oxidized. Pre-activating the iron powder by washing with dilute HCl, followed by water, ethanol, and ether, and then drying can improve its reactivity.

  • Insufficient Mixing: Vigorous stirring is crucial to ensure good contact between the reactants, especially the heterogeneous iron powder.

  • Inadequate Reflux: Ensure the reaction is maintained at a vigorous reflux to provide sufficient thermal energy for the reaction to proceed to completion.

  • Alternative Reducing Agents: If iron powder proves ineffective, consider alternative reducing agents such as tin(II) chloride (SnCl₂) in a suitable solvent.

Q2: I am observing significant side product formation. What are common impurities and how can I avoid them?

A2:

  • Over-reduction: Prolonged reaction times or overly reactive reducing agents can potentially lead to the reduction of the chloro-substituent. Monitor the reaction closely by TLC to avoid this.

  • Incomplete Cyclization: Insufficient heating can lead to the formation of the corresponding aminopyridine intermediate without subsequent cyclization. Ensure adequate reflux time and temperature.

  • Aldol-type Condensations: In the synthesis of the parent 7-azaindole, aldol-type side products have been reported. While less likely in this specific transformation, be aware of the potential for self-condensation of intermediates.[2]

Part 2: Hydrolysis of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Careful control of reaction parameters is necessary to ensure high yield and purity.

Experimental Protocol: Base-Mediated Hydrolysis

Materials:

  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Ethanol (EtOH)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Acetic acid

  • Water

Procedure:

  • To a stirred solution of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.3 mmol) in ethanol (12 mL), add 2 M sodium hydroxide solution (1.7 mmol, 1.1 mL).[3]

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and evaporate the ethanol under reduced pressure.

  • Add water (10 mL) to the residue to dissolve the sodium carboxylate salt.

  • Cool the aqueous solution in an ice bath and adjust the pH to approximately 4.0 by the dropwise addition of acetic acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry in a desiccator to yield this compound.[3]

Troubleshooting and FAQs: Hydrolysis and Purification

Q1: The hydrolysis reaction is not going to completion. What can I do?

A1:

  • Increase Reaction Time: Some hindered esters may require longer reflux times. Continue to monitor the reaction by TLC until all the starting material is consumed.

  • Increase Base Equivalents: While a slight excess of base is typically used, for stubborn hydrolyses, increasing the equivalents of NaOH may be beneficial. However, be cautious as this can sometimes lead to side reactions.

  • Increase Temperature: If using ethanol, ensure a vigorous reflux is maintained. Alternatively, a higher boiling solvent miscible with aqueous base could be considered, though this may require re-optimization.

Q2: My yield is low after precipitation. How can I improve it?

A2:

  • Incomplete Precipitation: Ensure the pH is carefully adjusted to the isoelectric point of the carboxylic acid, which for this compound is around 4.0.[3] Adding the acid too quickly can lead to the formation of fine particles that are difficult to filter. Slow, dropwise addition with vigorous stirring is recommended.

  • Solubility in the Mother Liquor: The product may have some solubility in the aqueous ethanol mixture. Minimizing the amount of solvent used for the reaction and ensuring the precipitation is carried out at a low temperature (ice bath) can reduce losses.

  • Extraction of the Filtrate: If significant product remains in the filtrate, it can sometimes be recovered by extraction with a suitable organic solvent like ethyl acetate after acidification.

Q3: The purity of my final product is low. What are the likely impurities and how can I remove them?

A3:

  • Unreacted Starting Material: This is the most common impurity if the hydrolysis is incomplete. It can be removed by recrystallization.

  • Decarboxylation Product: Pyrrole-2-carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions or upon heating.[4] The resulting 5-chloro-1H-pyrrolo[2,3-c]pyridine would be a neutral impurity. While the provided hydrolysis protocol uses basic conditions, decarboxylation could potentially occur if the product is heated for extended periods after acidification. To minimize this, perform the acidification at low temperature and avoid prolonged heating of the acidic solution.

  • Purification by Recrystallization: For purification, consider recrystallization from polar solvents. Good starting points for solvent screening include ethanol, methanol, isopropanol, or mixtures with water.[5]

Data Presentation: Hydrolysis Reaction Parameters
ParameterRecommended ConditionRationale
Base NaOH, KOH, or LiOHAll are effective; NaOH is commonly used and cost-effective.
Base Equivalents 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion.
Solvent Ethanol/WaterGood solubility for both the ester and the base.
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Precipitation pH ~4.0Corresponds to the isoelectric point for maximal precipitation.[3]

Part 3: Alternative Synthetic Strategies and Considerations

While the two-step synthesis outlined above is common, other methods for constructing the 7-azaindole core are known and may be applicable.

The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the formation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6] This could be a viable route to the 5-chloro-7-azaindole core.

Bartoli_Synthesis Nitro ortho-Substituted Nitroarene Indole 7-Substituted Indole Nitro->Indole [3,3]-sigmatropic rearrangement Grignard Vinyl Grignard Reagent (3 equiv.) Grignard->Indole

Caption: The Bartoli indole synthesis for the formation of 7-substituted indoles.

Applicability to 5-chloro-1H-pyrrolo[2,3-c]pyridine:

The starting material would likely be a 2,5-dichloro-3-nitropyridine. The ortho-chloro substituent is crucial for the success of the Bartoli reaction, as it provides the necessary steric bulk to facilitate the key[1][1]-sigmatropic rearrangement.[6]

Potential Challenges:

  • Grignard Reagent Reactivity: The Grignard reagent can potentially react with the chloro-substituents on the pyridine ring.

  • Regioselectivity: The presence of two chloro-substituents could lead to a mixture of products.

  • Yields: Yields for the Bartoli synthesis can be variable and are sensitive to reaction conditions.[7]

References

Technical Support Center: Scaling Up 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 800401-68-7).[1][2][3] As a critical intermediate in pharmaceutical development, scaling its production presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities, ensuring process robustness, scalability, and safety.

Section 1: Synthesis Overview & Key Parameters

The most common and scalable synthetic route to this compound involves the saponification (hydrolysis) of its corresponding ethyl ester.[1] This process, while straightforward on a lab scale, requires precise control of key parameters to maintain yield and purity during scale-up.

General Synthetic Workflow

The transformation is a two-stage process: basic hydrolysis of the ester followed by acidic workup to precipitate the desired carboxylic acid.

G cluster_0 Stage 1: Hydrolysis (Saponification) cluster_1 Stage 2: Workup & Isolation Start Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in Ethanol Reagent Add 2M NaOH (aq) Start->Reagent Reaction Heat to Reflux (Monitor by HPLC/TLC) Reagent->Reaction Intermediate Sodium 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (in solution) Reaction->Intermediate SolventRemoval Solvent Evaporation (Ethanol Removal) Intermediate->SolventRemoval Dilution Add Water SolventRemoval->Dilution Acidification Adjust pH to ~4.0 with Acetic Acid (Controlled Temperature) Dilution->Acidification Precipitation Precipitate Forms Acidification->Precipitation Isolation Filter and Dry Solid Precipitation->Isolation FinalProduct This compound Isolation->FinalProduct

Caption: General workflow for the synthesis of the target carboxylic acid.

Key Reaction Parameters

Successful scale-up hinges on the careful control of the following parameters.

ParameterRecommended ValueRationale & Scale-up Considerations
Ester Substrate 1.0 equivalentPurity is critical. Impurities can carry through and complicate purification.[4][5]
Base (NaOH) 1.1 - 1.5 equivalentsA slight excess ensures complete hydrolysis. A large excess can increase salt load and may promote side reactions on scale.
Solvent Ethanol / WaterThe co-solvent system ensures solubility of both the organic ester and the inorganic base. Ethanol is typically removed before precipitation.
Reaction Temp. Reflux (~80-90°C)Ensures a reasonable reaction rate. Monitor for potential exotherms during initial mixing on a large scale.[6]
Reaction Time 1 - 3 hoursReaction should be monitored by a suitable analytical method (e.g., HPLC) until <1% of the starting ester remains.
Acidification pH 4.0 - 4.5CRITICAL: Over-acidification (pH < 3) significantly increases the risk of decarboxylation.[7][8] Precise pH control is paramount.
Precipitation Temp. 0 - 10°CLower temperatures maximize recovery by reducing the solubility of the product in the aqueous medium.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges to anticipate when scaling this synthesis from grams to kilograms?

When moving to a larger scale, three primary challenges emerge:

  • Thermal Management: The initial mixing of aqueous NaOH with the ethanolic solution of the ester can be exothermic. On a large scale, this heat must be managed effectively to prevent temperature overshoots.[9]

  • pH Control During Workup: Achieving uniform and controlled pH adjustment in a large reactor is more difficult than in a flask. Localized areas of high acidity (low pH) can cause significant product loss through decarboxylation.[8]

  • Solid Handling: The physical properties of the precipitated product (crystal size, density) can vary with scale, affecting filtration and drying times. Inefficient mixing during precipitation can lead to the formation of fine particles or oils, which are difficult to handle.[4]

Q2: My process suffers from batch-to-batch inconsistency in yield. What is the most likely cause?

The most common source of yield variability is the workup, specifically the acidification step. Inconsistent pH control is the leading culprit. A final pH of 3.5 in one batch versus 4.5 in another can lead to dramatically different yields due to the acid-catalyzed decarboxylation of the product.[7][10] The second most likely cause is incomplete hydrolysis, which can result from poor temperature control or insufficient reaction time in larger, less efficiently mixed vessels.

Q3: What are the primary safety hazards associated with this process at scale?

Key safety considerations include:

  • Corrosive Reagents: Both sodium hydroxide and acetic acid are corrosive. Appropriate personal protective equipment (PPE) and material handling procedures are required.

  • Flammable Solvents: Ethanol is a flammable solvent. Scale-up facilities must be equipped with proper ventilation, grounding, and fire suppression systems.

  • Runaway Reaction Potential: While the hydrolysis is not typically prone to a thermal runaway, the initial mixing of reagents can generate heat. A formal process safety review, including a Hazard and Operability (HAZOP) study, is recommended before proceeding to a pilot scale.[6]

Section 3: Detailed Troubleshooting Guide

Problem Area 1: Low or No Yield

Q: My reaction appears complete by TLC/LCMS, but after the acidic workup, I isolate very little product. What is happening?

A: This is a classic symptom of acid-catalyzed decarboxylation.

  • Causality: Pyrrole-2-carboxylic acids are known to be unstable in strongly acidic aqueous solutions.[8] The mechanism involves protonation of the pyrrole ring at the C2 position, which facilitates the elimination of CO2 through an associative mechanism involving water.[7][10][11] Adding a strong mineral acid (like HCl) or even adding acetic acid too quickly can create localized pockets of low pH, triggering this decomposition pathway before the product has fully precipitated.

Caption: Competing pathways during acidic workup.

  • Troubleshooting & Solution:

    • Use a Weaker Acid: Use glacial acetic acid for the pH adjustment instead of strong mineral acids like HCl or H2SO4.[1]

    • Control Temperature: Perform the acidification at a low temperature (0-5°C) to decrease the rate of the decarboxylation reaction.

    • Slow, Sub-surface Addition: Add the acid slowly and below the surface of the well-stirred solution. This prevents localized pH drops and promotes uniform precipitation.

    • Monitor pH Continuously: Use a calibrated pH meter and stop the acid addition immediately once the target pH of 4.0-4.5 is reached.

Q: The hydrolysis of the starting ester is sluggish and incomplete, even after extended reflux. How can I drive it to completion?

A: Incomplete hydrolysis is often due to insufficient base, poor mixing, or phase-transfer limitations at scale.

  • Causality: On a larger scale, mixing may not be as efficient, especially if the reaction mixture is thick. This can lead to poor contact between the ester (organic phase) and the sodium hydroxide (aqueous phase).

  • Troubleshooting & Solution:

    • Increase Base Stoichiometry: Increase the amount of NaOH to 1.5 equivalents. This can help overcome any limitations caused by impurities or inefficient mixing.

    • Improve Agitation: Ensure the reactor's agitator is providing sufficient turbulence to maintain a homogeneous mixture. Check for "dead spots" in the reactor where mixing is poor.[4]

    • Add a Co-solvent: While ethanol is standard, ensuring sufficient volume to keep all components dissolved throughout the reaction is key. For very nonpolar analogs, a phase-transfer catalyst could be considered, but for this specific substrate, optimizing solvent/base levels is usually sufficient.

    • Confirm Reagent Quality: Ensure the aqueous NaOH solution is at the correct concentration.

Problem Area 2: Poor Product Purity

Q: The final product is an off-color, gummy solid that is difficult to filter. How can I obtain a clean, crystalline powder?

A: This issue typically points to problems during precipitation or the presence of persistent impurities.

  • Causality: Rapid precipitation, caused by "shock crystallization" from adding acid too quickly or at too high a temperature, can trap impurities and solvent, leading to an amorphous or oily product.[12] Furthermore, impurities from the starting ester can act as crystal growth inhibitors.

  • Troubleshooting & Solution:

    • Control the Cooling and Acidification Rate: After pH adjustment, allow the mixture to cool slowly with gentle stirring. This encourages the formation of larger, more ordered crystals.

    • Purify the Starting Ester: If the problem persists, consider purifying the ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate precursor by recrystallization or column chromatography before hydrolysis.

    • Perform a Re-slurry: The isolated crude solid can be "cleaned up" by stirring it as a slurry in a suitable solvent (e.g., water, or a water/isopropanol mixture) at a controlled temperature. This can wash away trapped impurities and improve the crystalline form.

    • Consider an Anti-solvent: After pH adjustment, a small amount of a water-miscible organic anti-solvent (like isopropanol) can sometimes improve the crystal habit, but this must be carefully optimized to avoid precipitating impurities.

Section 4: Recommended Scale-up Protocol

This protocol incorporates best practices to mitigate the challenges discussed above.

Protocol: Saponification of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Reaction Setup: Charge a suitable reactor with ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq.) and ethanol (8-10 volumes). Begin agitation.

  • Base Addition: In a separate vessel, prepare a solution of sodium hydroxide (1.3 eq.) in water (2 volumes). Add the NaOH solution to the reactor at a controlled rate, monitoring the internal temperature. If a significant exotherm is observed, use a cooling jacket to maintain the temperature below 40°C during addition.

  • Hydrolysis: Heat the reaction mixture to reflux (approx. 85°C) and hold for 2-3 hours.

  • In-Process Control (IPC): Take an aliquot of the reaction mixture, quench it into a buffer solution, and analyze by HPLC. The reaction is considered complete when the area% of the starting ester is less than 1.0%.

  • Solvent Removal: Cool the mixture to 50-60°C. Distill off the ethanol under vacuum until approximately 3-4 volumes of the reaction mixture (mostly water) remain.

  • Precipitation: Cool the remaining aqueous solution to 0-5°C using a cooling jacket. Slowly add glacial acetic acid via a dosing pump with sub-surface addition, continuously monitoring the pH. Maintain the internal temperature below 10°C. Stop the addition once a stable pH of 4.0-4.5 is achieved.

  • Maturation: Stir the resulting slurry at 0-5°C for at least 1 hour to allow for complete crystallization.

  • Isolation & Drying: Filter the solid product and wash the cake with cold deionized water (2 x 2 volumes). Dry the solid under vacuum at 50-60°C until a constant weight is achieved.

References

Technical Support Center: Troubleshooting Kinase Inhibition Assays with 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for researchers utilizing 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in kinase inhibition assays. This guide is structured as a series of frequently asked questions (FAQs) to directly address common and complex issues encountered during experimental workflows. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.

The compound , this compound (PubChem CID: 44630704), belongs to the pyrrolopyridine class of heterocyclic compounds.[1] This scaffold is a well-established core structure in the development of kinase inhibitors, with various derivatives targeting a range of kinases such as FMS, CSF1R, and components of the MAPK signaling pathway.[2][3][4] Given its chemical features—specifically the carboxylic acid group and aromatic rings—it presents unique challenges and considerations in assay design, from initial compound handling to final data interpretation.

This guide will walk you through troubleshooting these challenges methodically.

Section 1: Compound Handling and Solubility

Proper preparation of your inhibitor is the foundation of any reliable kinase assay. Problems at this stage are the most common source of experimental failure.

Q1: My compound, this compound, is not dissolving properly in DMSO. How should I prepare my stock solution?

This is a frequent issue given the compound's carboxylic acid moiety, which can limit solubility in purely organic solvents.

Root Cause Analysis: The carboxylic acid group (-COOH) is acidic and will be poorly soluble in neutral solvents like 100% DMSO until it is deprotonated to its carboxylate form (-COO⁻). Forcing it into solution at high concentrations in DMSO alone can lead to the formation of micro-precipitates that are not visible to the naked eye but will drastically affect the accuracy of your concentration series.

Recommended Protocol: Preparing a Solubilized High-Concentration Stock

  • Initial Solubilization: Begin by attempting to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Basification (If Needed): If you observe poor solubility, add a small molar excess (e.g., 1.1 equivalents) of a mild aqueous base like 100 mM NaOH or NH₄OH dropwise while vortexing. This will deprotonate the carboxylic acid, significantly enhancing solubility.

  • pH Check: After solubilization, the pH of your stock solution will be basic. This is generally acceptable as it will be diluted significantly (typically 1:100 or greater) into your buffered assay solution, which will normalize the pH.

  • Final Dilution: Create your working stocks by diluting this primary stock in 100% DMSO. This ensures that when you add the compound to the aqueous assay buffer, the final DMSO concentration remains consistent across all wells.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q2: I achieved a clear stock solution, but I suspect the compound is precipitating when added to my aqueous assay buffer. How can I confirm this and prevent it?

Compound precipitation in the final assay well is a critical and often overlooked artifact that leads to artificially low potency (high IC₅₀ values).

Root Cause Analysis: When the DMSO stock is diluted into the aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to crash out of solution. This is especially true for planar, aromatic molecules which have a tendency to aggregate.

Workflow for Diagnosing and Solving In-Assay Precipitation

G cluster_0 Diagnosis cluster_1 Solution cluster_2 Validation A Observe Unexpected Results (High IC50, Poor Curve Fit) B Perform Solubility Test (Nephelometry or DLS) A->B Suspicion of Precipitation C Visually Inspect Plate (Tyndall Effect with Laser Pointer) A->C Suspicion of Precipitation D Decrease Final Compound Concentration B->D Precipitation Confirmed E Increase Final DMSO Concentration (Caution: Max 1-2%) B->E Precipitation Confirmed F Include Non-ionic Detergent (e.g., 0.01% Triton X-100 or Tween-20) B->F Precipitation Confirmed G Re-evaluate Assay Buffer pH B->G Precipitation Confirmed C->D Precipitation Confirmed C->E Precipitation Confirmed C->F Precipitation Confirmed C->G Precipitation Confirmed H Rerun Dose-Response Experiment D->H F->H I Confirm Improved IC50 and Curve Fit H->I

Detailed Protocol: Visual Precipitation Check

  • Prepare a Test Plate: In a clear 96-well plate, replicate the final assay conditions. Add buffer, then add your highest concentration of compound stock. Add all other components except the kinase or detection reagents.

  • Incubate: Let the plate sit for the intended duration of your kinase reaction (e.g., 60 minutes) at the assay temperature.

  • Visual Inspection: In a darkened room, shine a laser pointer through the side of the wells. If you see a visible beam path (the Tyndall effect), it indicates the presence of suspended particles or aggregates. Compare this to a vehicle-only (DMSO) control well, which should be clear.

  • Mitigation Strategies: If precipitation is confirmed, implement the solutions outlined in the diagram above. Including a low concentration of a non-ionic detergent like Triton X-100 is often the most effective solution.[6]

Section 2: Troubleshooting Biochemical Assays

Biochemical (cell-free) assays are essential for determining direct inhibitory activity against a purified kinase.[7] However, their results are highly sensitive to reaction conditions.

Q3: I'm not seeing any inhibition, even at high compound concentrations (e.g., >50 µM). What should I investigate?

This "dead compound" scenario requires a systematic check of all assay components.

Root Cause Analysis: The lack of inhibition points to a fundamental failure in the assay system itself or a compound-related issue like precipitation (see Section 1). The kinase may be inactive, the substrate may be depleted, or the ATP concentration may be too high for the inhibitor to compete effectively.

Potential Cause Troubleshooting Step Expected Outcome / Rationale
Inactive Kinase Run a positive control inhibitor (e.g., Staurosporine). Check kinase activity with a time-course experiment without any inhibitor.Staurosporine should show potent inhibition. The no-inhibitor control should show a linear increase in signal over time, confirming enzyme activity.
Compound Precipitation Perform the solubility checks described in Q2 .A clear solution under assay conditions is required for the compound to be available for binding.
Sub-optimal ATP Measure the Michaelis constant (Km) for ATP for your specific kinase and substrate pair under your assay conditions.[8][9]This is critical. For an ATP-competitive inhibitor, the IC₅₀ is directly dependent on the ATP concentration.
Reagent Degradation Prepare fresh buffers, ATP, and substrate solutions. Avoid multiple freeze-thaw cycles of reagents.[10]Degraded ATP or substrate will lead to a weak or non-existent reaction, making inhibition impossible to measure.
Incorrect Assay Readout Verify plate reader settings (wavelengths, filters) are correct for your assay technology (e.g., fluorescence, luminescence).[10]Incorrect settings will prevent detection of the signal change, masking any true inhibition.
Q4: My IC₅₀ value is much weaker than I expected, or it shifts significantly between experiments. Why is this happening?

This is almost always linked to the ATP concentration used in the assay, especially for ATP-competitive inhibitors.

Root Cause Analysis: Most kinase inhibitors, likely including this pyrrolopyridine, compete with ATP for binding in the kinase's active site. The measured potency (IC₅₀) is therefore not an absolute value but is relative to the concentration of ATP it must compete against. This relationship is described by the Cheng-Prusoff equation :

IC₅₀ = Kᵢ (1 + [ATP] / Kₘ)

Where:

  • Kᵢ is the absolute inhibition constant (the true affinity of the inhibitor for the kinase).

  • [ATP] is the concentration of ATP in your assay.

  • Kₘ is the Michaelis constant of the kinase for ATP.

This equation shows that as you increase the ATP concentration, the IC₅₀ value will increase (potency will appear weaker).[11][12] Running assays at the Kₘ for ATP is a common standard, as it allows for easier conversion of IC₅₀ to Kᵢ (at [ATP] = Kₘ, IC₅₀ = 2 * Kᵢ).[9] However, cellular ATP concentrations are in the millimolar range, often far above the Kₘ of most kinases.[12][13]

Troubleshooting Steps:

  • Standardize ATP Concentration: Ensure you are using the exact same, validated concentration of ATP in every single experiment. Prepare a large batch of ATP stock to minimize variability.

  • Determine ATP Kₘ: If you haven't already, perform a kinase titration with varying ATP concentrations to determine the Kₘ for your specific enzyme under your assay conditions.[8]

  • Report Assay Conditions: Always report the ATP concentration used alongside your IC₅₀ values. An IC₅₀ value without the corresponding ATP concentration is difficult to interpret or compare across studies.[14]

G cluster_0 Kinase Active Site K Kinase Product Phospho- Product K->Product Phosphorylates ATP ATP ATP->K Binds Inhibitor 5-chloro-1H-pyrrolo- [2,3-c]pyridine- 2-carboxylic acid Inhibitor->K Competes with ATP Substrate Substrate Substrate->K Binds

Q5: I'm seeing inhibition, but my dose-response curves are noisy or have a very steep slope (high Hill coefficient). What does this mean?

A non-ideal curve shape often points to an artifact or non-specific mechanism of inhibition.

Root Cause Analysis:

  • Compound Aggregation: At higher concentrations, inhibitors can form aggregates that sequester and non-specifically inhibit the enzyme, leading to a sudden, steep drop in activity that doesn't follow standard 1:1 binding kinetics.[6]

  • Assay Interference: The compound itself might be interfering with the detection method. For example, fluorescent compounds can quench or add to the signal in fluorescence-based assays (FP, TR-FRET).[15][16] Compounds can also inhibit coupling enzymes used in luminescence readouts (e.g., luciferase in ADP-Glo™).[16]

  • Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species that damage the enzyme, causing non-specific inhibition.[6]

Protocol: Assay Interference Counter-Screen

  • Objective: To determine if the compound interferes with the detection reagents directly.

  • Setup:

    • Control Reaction: Run a normal kinase reaction with no inhibitor to generate the maximum amount of phosphorylated product (or consume the maximum ATP).

    • Test Condition: At the end of the reaction, add your inhibitor at its highest concentration along with the detection reagents.

  • Analysis:

    • If the signal in the "Test Condition" is significantly lower than the "Control Reaction," your compound is interfering with the detection step.

    • If the signals are the same, the inhibition you observed in your main experiment is likely due to a direct effect on the kinase.

  • Solution: If interference is detected, you must switch to an orthogonal assay format that uses a different detection principle (e.g., switch from a fluorescence-based assay to a radiometric or luminescence-based one).[6][17]

Section 3: Troubleshooting Cell-Based Assays

Moving from a biochemical to a cellular context introduces multiple new layers of complexity.

Q6: My inhibitor is potent biochemically, but shows little to no activity in my cell-based assay. What are the likely reasons?

This is a very common and important discrepancy in drug discovery.

Root Cause Analysis: The difference between a purified enzyme in a buffer and a kinase operating within a living cell is immense. Several factors can explain the drop in potency.[18]

G cluster_0 Potential Cellular Barriers A Potent Biochemical IC50 B Weak Cellular IC50 A->B Discrepancy C Poor Membrane Permeability (Compound can't enter cell) C->B D Active Efflux by Pumps (e.g., P-gp, BCRP) D->B E High Intracellular ATP (~1-10 mM) (Outcompetes inhibitor) E->B F Compound Metabolism (Rapidly degraded by cell) F->B G Plasma Protein Binding (In assays with serum) G->B

Troubleshooting Strategy:

  • High Intracellular ATP: This is the most significant factor. Cellular ATP levels are typically 1-10 mM, which is often 100- to 1000-fold higher than the ATP Kₘ of many kinases.[11] Based on the Cheng-Prusoff equation, this will dramatically increase the IC₅₀. This is an expected shift, not necessarily an experimental failure.

  • Permeability: The compound's calculated LogP of 1.8 is in a reasonable range for cell permeability, but the carboxylic acid may be charged at physiological pH, hindering passive diffusion.[1][19] Consider using a permeability assay (e.g., PAMPA) to investigate.

  • Cytotoxicity: Is the compound simply killing the cells? Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel.[20][21] The IC₅₀ for inhibition should be significantly lower than the concentration that causes general toxicity. If they overlap, the observed effect may not be specific to the target kinase. Adjust your treatment time (e.g., shorter incubation) to find a window where you can measure target inhibition before widespread cell death occurs.

Section 4: References
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 15

  • Carna Biosciences. (2019). The significance of ATP concentration in cell-free and cell-based assays. 11

  • Gali, R. R., & Guntaka, R. V. (1987). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. PubMed. 22

  • PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • Klaeger, S., et al. (2016). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. --INVALID-LINK--

  • Kinase Logistics Europe. ATP concentration. 12

  • Roth, K., et al. (2021). Determination of the kinase-specific Km(ATP) by evaluation of the Michaelis-Menten enzyme kinetic. ResearchGate. --INVALID-LINK--

  • De la Puerta, R., et al. (2007). DMSO inhibits MAP kinase activation. ResearchGate. --INVALID-LINK--

  • Kollmann, K. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. 9

  • Ho, Y. S., & Ide, T. (1991). The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. PubMed. --INVALID-LINK--

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. --INVALID-LINK--

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. J Med Chem. --INVALID-LINK--

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. 13

  • PubChem. 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. National Center for Biotechnology Information. 23

  • Tosto, F. A. S., et al. (2022). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI. --INVALID-LINK--

  • Coussens, N. P., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. 6

  • Lee, J., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI. --INVALID-LINK--

  • Roth, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. --INVALID-LINK--

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. --INVALID-LINK--

  • Yasuda, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. --INVALID-LINK--

  • Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. --INVALID-LINK--

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. --INVALID-LINK--

  • An, W. F., & Tolliday, N. (2010). The challenge of selecting protein kinase assays for lead discovery optimization. PMC - NIH. --INVALID-LINK--

  • Promega. (2005). Choosing the Best Kinase Assay to Meet Your Research Needs. 7

  • MySkinRecipes. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. --INVALID-LINK--

  • Echo BioSystems. 5-Chloro-1H-pyrrolo[2,3- b]pyridine-6-carboxylic acid. 5

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. --INVALID-LINK--

  • Creative Bioarray. (2022). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. --INVALID-LINK--

  • ResearchGate. (2025). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. --INVALID-LINK--

  • Wagner, J., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. --INVALID-LINK--

  • Kassab, S. E., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. --INVALID-LINK--

  • Lee, J., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed. --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges with 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS No. 24334-20-1). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in Dimethyl Sulfoxide (DMSO) and other aqueous systems. The pyrrolopyridine scaffold is a critical pharmacophore in modern drug discovery, but its physicochemical properties can present significant handling challenges.[1][2] This guide is designed to provide a logical, scientifically-grounded workflow to overcome these obstacles.

I. Understanding the Molecule: Why is Solubility an Issue?

This compound is a heterocyclic compound featuring both a weakly acidic carboxylic acid group and a weakly basic pyridine ring.[3] This structure can lead to strong intermolecular hydrogen bonding and potentially high crystal lattice energy, contributing to its poor solubility in many common solvents. Such compounds are often colloquially referred to as "brick dust" in the pharmaceutical industry. The introduction of polar functional groups can sometimes be offset by an increase in lattice energy due to these intermolecular forces.[4]

PropertyValueImplication for Solubility
Molecular Weight 196.59 g/mol Low molecular weight is generally favorable, but other factors dominate.
XLogP3 1.8Indicates moderate lipophilicity.
Hydrogen Bond Donors 2The carboxylic acid and pyrrole N-H are potent H-bond donors.
Hydrogen Bond Acceptors 4The pyridine nitrogen, carbonyl oxygen, and hydroxyl oxygen act as H-bond acceptors.
Structure Planar HeterocyclePlanar structures can pack efficiently into a stable crystal lattice, increasing the energy required for dissolution.

Table 1: Key Physicochemical Properties of this compound and their impact on solubility. Data sourced from PubChem.[3]

II. Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with this compound.

Q1: My compound won't dissolve in 100% DMSO at my target concentration (e.g., 10 mM) at room temperature. What should I do first?

A1: This is a very common starting point. Before moving to more complex methods, simple physical interventions can often be effective. The goal is to provide enough energy to overcome the initial crystal lattice energy barrier.

  • Vortexing: Ensure the sample has been vortexed vigorously for at least 1-2 minutes.

  • Sonication: If vortexing is insufficient, sonicate the sample in a water bath for 10-15 minutes.[5][6] Sonication uses ultrasonic waves to create micro-cavitations, which can physically break apart solid aggregates and enhance dissolution.[7]

  • Gentle Warming: If the compound is confirmed to be thermally stable, warm the solution in a water bath to 37-50°C for 10-15 minutes, followed by vortexing.[5][8] Heat increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice. Caution: Always verify the thermal stability of your compound before applying heat to prevent degradation.

Q2: I managed to dissolve the compound with heat, but it crashed out of solution upon cooling or when I diluted it into my aqueous assay buffer. Why does this happen and how can I prevent it?

A2: This phenomenon is indicative of creating a supersaturated solution. While heat can force the compound into solution, the concentration exceeds its thermodynamic solubility limit at room temperature or in the final aqueous environment. DMSO is a powerful organic solvent, but its ability to keep highly lipophilic compounds in solution diminishes significantly when diluted with water.[9][10]

Prevention Strategies:

  • Work with Lower Stock Concentrations: The most straightforward approach is to prepare a lower concentration DMSO stock that remains stable at room temperature.

  • Use Co-solvents: For dilutions into aqueous media, consider formulating the compound in a co-solvent system rather than 100% DMSO.[][12]

  • pH Adjustment: The solubility of this compound is likely pH-dependent due to its acidic and basic moieties. Modifying the pH of the final assay buffer can dramatically improve solubility.[13]

III. Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

If the basic steps outlined in the FAQs are insufficient, a more systematic approach is required. This guide provides a workflow from simple to more advanced chemical modifications.

G cluster_0 Level 1: Physical Methods cluster_1 Level 2: Solvent & pH Modification cluster_2 Level 3: Chemical Modification start Insoluble in 100% DMSO at RT vortex Vortex Vigorously (2 min) start->vortex sonicate Sonicate (10-15 min) vortex->sonicate Still Insoluble? heat Gentle Heat (37-50°C, 10 min) sonicate->heat Still Insoluble? cosolvent Use Co-Solvent System (e.g., DMSO/PEG400) heat->cosolvent Still Insoluble / Precipitates? end_node Solubilized Compound heat->end_node Success! ph_adjust pH Modification (Prepare Basic/Acidic Stock) cosolvent->ph_adjust Still Insoluble? cosolvent->end_node Success! salt Salt Formation (e.g., Sodium or N-methylglucamine salt) ph_adjust->salt Still Insoluble? ph_adjust->end_node Success! salt->end_node Success!

Caption: Troubleshooting workflow for solubilizing this compound.

Step 1: Co-Solvent Systems

Rationale: Using a single solvent like DMSO may not be optimal. A co-solvent system can modify the polarity of the solvent mixture to better match the solute, disrupting the crystal lattice more effectively.[] Co-solvents can reduce the "self-association" of water (or primary solvent), making it more favorable for non-polar compounds to enter solution.[]

Recommended Co-solvents:

  • N-methyl-2-pyrrolidone (NMP): A powerful, water-miscible solvent often used for poorly soluble compounds.[14]

  • Polyethylene Glycol 400 (PEG400): A non-toxic, water-miscible polymer frequently used in preclinical formulations.[12][14]

  • Dimethylacetamide (DMA): Similar in properties to DMSO and NMP.[12]

Protocol 1: Preparation of a 10 mM Stock in a DMSO/PEG400 Co-Solvent System
  • Weigh Compound: Accurately weigh 1.966 mg of this compound (MW: 196.59 g/mol ).

  • Add Solvents: To the solid, add 500 µL of DMSO. Vortex thoroughly.

  • Add Co-Solvent: Add 500 µL of PEG400 to the DMSO mixture.

  • Dissolve: Vortex the mixture vigorously. If necessary, use sonication or gentle warming as described in the FAQs.

  • Result: This yields 1 mL of a 10 mM stock solution in a 1:1 (v/v) DMSO:PEG400 mixture. This formulation is often more robust against precipitation when diluted into aqueous buffers.

Step 2: pH Modification

Rationale: The compound has both an acidic carboxylic acid (pKa ~3-5) and a basic pyridine nitrogen (pKa ~1-3). Its solubility will therefore be lowest at its isoelectric point and will increase significantly at pH values where it is fully ionized. By preparing a stock solution in basic or acidic DMSO, you can pre-ionize the molecule, dramatically enhancing its solubility.[15][16] This is a cornerstone technique for solubilizing ionizable drugs.[13][17]

Protocol 2: Preparation of a 25 mM Basic Stock Solution in DMSO
  • Prepare Basified DMSO: Create a 100 mM stock of a suitable base, such as Sodium Hydroxide (NaOH) or N-methylglucamine (NMG), in water. Add 10 µL of this 100 mM aqueous base to 990 µL of DMSO. This creates a DMSO solution containing 1 equivalent of base relative to the target compound concentration.

  • Weigh Compound: Weigh 4.915 mg of this compound.

  • Dissolve: Add 1 mL of the basified DMSO to the solid.

  • Mix: Vortex until the solid is completely dissolved. The carboxylic acid will be deprotonated to its highly soluble carboxylate salt form.

  • Result: This yields 1 mL of a 25 mM stock solution. Note: When diluting this stock, be mindful of the final pH of your assay buffer. The small amount of base added to the stock is unlikely to significantly alter the pH of a well-buffered system.

Caption: Effect of pH on the ionization state and solubility of the compound.

Step 3: Salt Formation

Rationale: If a solid form with intrinsically higher solubility is required, converting the parent acid to a stable salt is a standard industry practice.[16][18] A salt form pre-ionizes the molecule in the solid state, which can significantly improve its dissolution rate and equilibrium solubility compared to the free acid.[16] While this is a more involved synthetic step, it can provide a long-term solution for a problematic compound.

Common Counter-ions for Carboxylic Acids:

  • Sodium (Na+)

  • Potassium (K+)

  • Calcium (Ca2+)

  • N-methylglucamine (Meglumine)

  • Tromethamine (Tris)

The selection of a counter-ion is critical, as different salts can have vastly different physicochemical properties, including solubility and stability.[18][19]

Salt FormExpected SolubilityKey Considerations
Sodium Salt HighCan be hygroscopic (absorb moisture from the air).
N-methylglucamine Salt Very HighOften used for parenteral formulations due to its high solubility and safety profile.[19]
Tromethamine (Tris) Salt GoodCommon biological buffer; can sometimes form a very stable crystal lattice, which may not improve solubility as much as expected.[18]

Table 2: Comparison of potential salt forms for solubility enhancement.

This step typically requires collaboration with a medicinal or process chemist to synthesize and characterize the desired salt form.

IV. Summary and Best Practices

When facing solubility issues with this compound, adopt a tiered troubleshooting approach:

  • Start Simple: Always begin with physical methods like vigorous vortexing, sonication, and gentle, controlled heating.

  • Modify the Solvent: If physical methods fail, employ a co-solvent system (e.g., DMSO/PEG400) or, more effectively, use pH modification to create a basic DMSO stock.

  • Consider Chemical Modification: For long-term use and formulation development, synthesizing a more soluble salt form is the most robust strategy.

By systematically applying these principles, researchers can overcome the solubility challenges presented by this and other similar heterocyclic compounds, ensuring reliable and reproducible results in their experimental assays.

V. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved from --INVALID-LINK--

  • Di, L., & Kerns, E. H. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630704, this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, January 2). How to dissolve a poorly soluble drug? Retrieved from --INVALID-LINK--

  • Savant, R., & Serajuddin, A. T. M. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Preclinical Development Handbook (pp. 647-677). John Wiley & Sons, Inc. Retrieved from --INVALID-LINK--

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from --INVALID-LINK--

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from --INVALID-LINK--

  • Yalkowsky, S. H., & Sanghvi, R. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(2), 366–376. Retrieved from --INVALID-LINK--

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this synthesis. The following question-and-answer format directly addresses specific issues to provide actionable solutions based on established chemical principles and field-proven insights.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My reaction is showing incomplete conversion of the starting ethyl ester. How can I drive the hydrolysis to completion?

A1: Incomplete hydrolysis of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a common issue that leads to low yields and contamination of the final product with starting material. The root cause is often insufficient reaction time, inadequate base stoichiometry, or suboptimal reaction temperature.

Troubleshooting Steps:

  • Reaction Monitoring: The progress of the saponification should be meticulously monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting ester spot/peak is a reliable indicator of reaction completion. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Base Stoichiometry: Ensure that at least 1.1 to 1.5 equivalents of the base (e.g., NaOH or KOH) are used. The ester hydrolysis consumes one equivalent of base, and a slight excess can help to drive the reaction to completion.

  • Reaction Time and Temperature: The hydrolysis is typically conducted at reflux in a suitable solvent like ethanol.[1] If incomplete conversion is observed, extending the reflux time is the first course of action. For this specific substrate, a reaction time of 1-2 hours at reflux is generally sufficient.[1]

  • Solvent Choice: While ethanol is a common choice, using a higher boiling point solvent like n-propanol can sometimes be beneficial if the starting ester is particularly stubborn to hydrolysis. However, be mindful that higher temperatures can also promote side reactions.

Q2: I have isolated my product, but I am observing a significant impurity with a lower molecular weight. What is this impurity and how can I avoid it?

A2: A common byproduct with a lower molecular weight is the decarboxylated product, 5-chloro-1H-pyrrolo[2,3-c]pyridine. This side reaction is particularly prevalent during the acidic workup of the reaction mixture.

Mechanism of Decarboxylation:

Pyrrole-2-carboxylic acids are susceptible to decarboxylation, and this process is often catalyzed by acid.[2] The mechanism involves the protonation of the pyrrole ring, which facilitates the elimination of carbon dioxide.

Troubleshooting Steps:

  • Controlled Acidification: The most critical step to prevent decarboxylation is the careful control of pH and temperature during the acidic workup. The pH should be adjusted slowly with a mild acid like acetic acid to around 4.0.[1] Using strong mineral acids like HCl should be done with caution and at low temperatures (e.g., 0-5 °C) to minimize the risk of decarboxylation.

  • Temperature Control: The acidification and subsequent filtration should be performed at or below room temperature. Elevated temperatures during workup can significantly accelerate the rate of decarboxylation.

  • Purification: If the decarboxylated impurity is already formed, it can be challenging to remove due to its similar polarity to the desired product. Recrystallization from a suitable solvent system may be effective. Alternatively, flash column chromatography can be employed, though it may require careful optimization of the eluent system.

Q3: My final product has a brownish or discolored appearance. What is the cause of this coloration and how can I obtain a purer, off-white solid?

A3: The 7-azaindole ring system can be sensitive to air and light, leading to the formation of colored impurities, especially under basic conditions.[3] While the core is generally stable, prolonged exposure to harsh conditions or the presence of trace metal impurities can catalyze oxidative degradation.

Troubleshooting Steps:

  • Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere of nitrogen or argon can help to minimize oxidative side reactions.

  • Degassed Solvents: Using solvents that have been degassed prior to use can also be beneficial in reducing the presence of dissolved oxygen.

  • Purification by Recrystallization: The most effective way to remove colored impurities is through recrystallization. A suitable solvent or solvent mixture should be chosen where the desired product has good solubility at elevated temperatures and poor solubility at room temperature, while the impurities remain in solution.

  • Charcoal Treatment: In some cases, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and the product to crystallize.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the hydrolysis of related ethyl esters.[1]

  • To a stirred solution of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 eq) in ethanol (10 mL per mmol of ester), add a 2 M aqueous solution of sodium hydroxide (1.3 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and cool the solution in an ice bath.

  • Slowly add acetic acid to adjust the pH to approximately 4.0. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by filtration.

  • Wash the solid with cold water and dry it in a desiccator to afford the desired product.

Data Presentation

Parameter Starting Material (Ethyl Ester) Product (Carboxylic Acid) Side Product (Decarboxylated)
Molecular Formula C₁₀H₉ClN₂O₂C₈H₅ClN₂O₂C₇H₅ClN₂
Molecular Weight 224.64 g/mol 196.59 g/mol 152.58 g/mol
Typical Appearance White to off-white solidWhite to off-white solidOff-white solid
Solubility Soluble in organic solvents (EtOAc, DCM)Sparingly soluble in organic solvents, soluble in aqueous baseSoluble in organic solvents

Visualizations

Synthesis_and_Side_Reactions Start Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Intermediate Sodium 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Start->Intermediate 1. NaOH, EtOH, Reflux Incomplete Incomplete Hydrolysis (Starting Material Remains) Start->Incomplete Insufficient reaction time or base Product This compound Intermediate->Product 2. Acetic Acid (pH ~4) Decarboxylated 5-chloro-1H-pyrrolo[2,3-c]pyridine (Decarboxylation) Product->Decarboxylated Excess acid or high temperature workup

Caption: Main reaction pathway and key side reactions.

Troubleshooting_Workflow Start Reaction Issue Identified Q1 Incomplete Conversion? Start->Q1 A1 Extend reflux time Increase base stoichiometry Monitor by TLC/HPLC Q1->A1 Yes Q2 Low MW Impurity? Q1->Q2 No End Pure Product A1->End A2 Control workup pH and temperature Use mild acid for neutralization Q2->A2 Yes Q3 Product Discoloration? Q2->Q3 No A2->End A3 Use inert atmosphere Recrystallize with charcoal treatment Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrrolopyridine Analogs as Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pyrrolopyridine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of potent kinase inhibitors.[1][2] This guide provides a comparative analysis of the efficacy of various analogs derived from the pyrrolo[2,3-c]pyridine and related pyrrolopyrimidine and pyrrolo[3,2-c]pyridine cores. We will delve into their differential activities, explore the underlying structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for this important class of compounds.

Introduction: The Pyrrolopyridine Scaffold as a Kinase Inhibitor

The resemblance of the pyrrolopyrimidine nucleus to adenine, the core component of ATP, makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. By blocking the ATP-binding site of these enzymes, kinase inhibitors can effectively shut down aberrant signaling pathways that drive tumor growth and proliferation.

The 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid core and its isomers represent a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide will compare several analogs from this broader class, highlighting how modifications to the core structure impact their efficacy against various cancer cell lines and specific kinase targets.

Comparative Efficacy of Pyrrolopyridine Analogs

The following sections present a comparative analysis of the biological activity of selected pyrrolopyridine analogs from recent studies. The data is summarized in tables to facilitate direct comparison.

Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

A study focusing on pyrrolo[3,2-c]pyridine derivatives identified potent inhibitors of FMS kinase (also known as CSF-1R), a key driver in several cancers.[4] The lead compound, KIST101029, was compared with newly synthesized analogs, with compounds 1e and 1r demonstrating superior potency.[4]

CompoundFMS Kinase IC50 (nM)Ovarian Cancer Cell Line IC50 (µM)Prostate Cancer Cell Line IC50 (µM)Breast Cancer Cell Line IC50 (µM)
KIST10102996---
1e 60---
1r 300.15 - 1.780.15 - 1.780.15 - 1.78

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives.[4]

Compound 1r was found to be 3.2 times more potent than the lead compound against FMS kinase and exhibited broad-spectrum antiproliferative activity against a panel of cancer cell lines.[4] Furthermore, it demonstrated a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts.[4]

Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Targeted Kinase Inhibitors

Another series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their cytotoxic effects and kinase inhibitory activity.[5] Compounds 5e , 5h , 5k , and 5l showed promising cytotoxic effects, with 5k emerging as a potent multi-targeted kinase inhibitor.[5]

CompoundEGFR IC50 (nM)Her2 IC50 (nM)VEGFR2 IC50 (nM)CDK2 IC50 (nM)HepG2 Cell Line IC50 (µM)
Sunitinib--261--
Erlotinib55----
Staurosporine-38---
5k 7940136-29-59

Data highlights the multi-targeted nature of compound 5k.[5]

Compound 5k demonstrated potent inhibition of several key kinases involved in cancer progression, with potency comparable to or exceeding that of the established inhibitor Sunitinib in the case of VEGFR2.[5] Mechanistic studies revealed that 5k induces cell cycle arrest and apoptosis in HepG2 cells.[5]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key SAR trends for the pyrrolopyridine scaffold:

  • Halogenation: The presence of halogen atoms on the pyrrolopyridine or associated phenyl rings can significantly enhance potency and influence selectivity.[5]

  • Substituents on the Pyrrole Nitrogen: Modifications at this position can impact binding affinity and pharmacokinetic properties.

  • Side Chains: The nature and length of side chains attached to the core structure play a crucial role in determining the spectrum of kinase inhibition and overall cellular activity.[6] For instance, the diarylamide and diarylurea moieties in the pyrrolo[3,2-c]pyridine series were critical for FMS kinase inhibition.[4]

Experimental Protocols

The following are representative protocols for the key assays used to evaluate the efficacy of these compounds.

MTT Assay for Cellular Proliferation

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

These assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

Protocol:

  • Assay Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of remaining ATP.[7]

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits kinase activity by 50%.

Visualizing Workflows and Pathways

General Synthetic Workflow for Pyrrolopyridine Analogs

The synthesis of these analogs often involves a multi-step process, starting from a functionalized pyridine or pyrrole precursor.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Analog Derivatization Functionalized\nPyridine/Pyrrole Functionalized Pyridine/Pyrrole Cyclization Cyclization Functionalized\nPyridine/Pyrrole->Cyclization Reagents Reagents Reagents->Cyclization Pyrrolopyridine\nCore Pyrrolopyridine Core Cyclization->Pyrrolopyridine\nCore Functional Group\nModification Functional Group Modification Pyrrolopyridine\nCore->Functional Group\nModification Final Analogs Final Analogs Functional Group\nModification->Final Analogs

Caption: A generalized workflow for the synthesis of pyrrolopyridine analogs.

Simplified Kinase Signaling Pathway Inhibition

The pyrrolopyridine analogs discussed here often target receptor tyrosine kinases (RTKs), which are crucial for cell growth and survival.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds & Activates ADP ADP RTK->ADP Downstream\nSignaling Downstream Signaling RTK->Downstream\nSignaling Phosphorylates Pyrrolopyridine\nAnalog Pyrrolopyridine Analog Pyrrolopyridine\nAnalog->RTK Inhibits ATP Binding ATP ATP ATP->RTK Binds Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream\nSignaling->Cell Proliferation\n& Survival

Caption: Inhibition of a generic RTK signaling pathway by a pyrrolopyridine analog.

Conclusion

The this compound scaffold and its related isomers continue to be a highly productive area of research in oncology drug discovery. The analogs discussed in this guide demonstrate that subtle chemical modifications can lead to significant improvements in potency and selectivity against key cancer targets. The provided experimental protocols and SAR insights should serve as a valuable resource for researchers working to develop the next generation of targeted cancer therapies based on this versatile chemical framework.

References

A Senior Application Scientist's Guide to the Cellular Validation of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction: The Scientific Premise

This compound (CAS: 800401-68-7) is a heterocyclic small molecule belonging to the pyrrolopyridine class.[1][2] The core scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, frequently found in ATP-competitive kinase inhibitors.[3][4] This structural mimicry suggests that the compound's primary mechanism of action may involve the inhibition of one or more protein kinases, which are critical regulators of cellular processes and established targets in oncology.[3][5]

However, a promising chemical structure is merely the starting point. Rigorous cell-based validation is imperative to transition from a chemical entity to a validated biological probe. This process must confirm three key aspects:

  • Cellular Efficacy: Does the compound exert a biological effect (e.g., cytotoxicity, growth inhibition) on cancer cell lines?

  • Target Engagement: Does the compound physically interact with its intended target protein(s) within the complex intracellular environment?[6][7]

  • Mechanism of Action: Does target engagement translate into the expected modulation of downstream signaling pathways?

This guide will delineate a three-phase experimental workflow to address these questions, comparing the performance of this compound (herein designated as Cmpd-X ) against established kinase inhibitors.

The Competitive Landscape: Selecting Appropriate Comparators

To contextualize the activity of Cmpd-X, we will compare it against two well-characterized inhibitors:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit VEGFR2, PDGFRβ, and c-KIT. It serves as a clinically relevant benchmark for compounds targeting angiogenesis-related pathways.[8]

  • Staurosporine: A potent, but non-selective, kinase inhibitor. It is an excellent positive control for inducing broad-spectrum cytotoxicity via kinase inhibition and apoptosis.

Phase 1: Validating Cellular Efficacy via Cytotoxicity Profiling

The initial step is to determine if Cmpd-X has a measurable effect on cancer cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[9] The principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., HUVEC for angiogenesis targets, or A549, MCF-7 for general cytotoxicity) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Cmpd-X, Sunitinib, and Staurosporine in appropriate cell culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC₅₀ (µM)
Cmpd-X HUVEC1.2
Cmpd-X A5493.5
SunitinibHUVEC0.05
StaurosporineHUVEC0.01

Table 1: Hypothetical IC₅₀ values for Cmpd-X and comparator compounds in different cell lines. Lower values indicate higher potency.

Phase 2: Confirming Intracellular Target Engagement

Observing cytotoxicity is not enough; we must demonstrate that Cmpd-X physically binds to its putative target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Grow the selected cell line to high confluency. Treat the cells with either vehicle or a high concentration of Cmpd-X (e.g., 10x IC₅₀) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Analyze the supernatant (soluble fraction) by Western Blotting, probing for the suspected target protein (e.g., VEGFR2).

Data Presentation: Thermal Shift Profile
TreatmentTemperature (°C)Soluble VEGFR2 (Relative Units)
Vehicle50100
Vehicle5475
Vehicle5830
Vehicle625
Cmpd-X 50100
Cmpd-X 5498
Cmpd-X 5885
Cmpd-X 6250

Table 2: Example CETSA data. The rightward shift in the melting curve for the Cmpd-X treated group indicates target protein stabilization and therefore, engagement.

Phase 3: Delineating the Mechanism of Action

Having confirmed target engagement, the final step is to verify that this binding event modulates the target's downstream signaling pathway as expected. For a kinase inhibitor, this means a reduction in the phosphorylation of its substrates. Western blotting is the gold-standard technique for this analysis.[13]

Experimental Protocol: Western Blot for Pathway Analysis
  • Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[13]

  • Compound Treatment: Treat cells with various concentrations of Cmpd-X and Sunitinib for a defined period (e.g., 2-6 hours).

  • Stimulation (if required): Add a growth factor to stimulate the pathway (e.g., VEGF to activate the VEGFR2 pathway).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each protein sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[14][15]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated target (e.g., p-VEGFR2), a downstream effector (e.g., p-ERK), and their total protein counterparts (Total VEGFR2, Total ERK) as loading controls.

    • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[13]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

Visualizing the Process and Pathway

G cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Mechanism p1_1 Cell Plating p1_2 Compound Treatment (Cmpd-X, Comparators) p1_1->p1_2 p1_3 MTT Assay p1_2->p1_3 p1_4 Calculate IC50 p1_3->p1_4 p2_1 Cell Treatment p1_4->p2_1 Proceed if active p2_2 Heat Shock Gradient p2_1->p2_2 p2_3 Isolate Soluble Proteins p2_2->p2_3 p2_4 Western Blot for Target p2_3->p2_4 p3_1 Serum Starve & Treat p2_4->p3_1 Proceed if engaged p3_2 Cell Lysis p3_1->p3_2 p3_3 Western Blot for p-Proteins & Total Proteins p3_2->p3_3 p3_4 Quantify Inhibition p3_3->p3_4

// Nodes VEGF [label="VEGF", fillcolor="#4285F4"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4"]; PLCg [label="PLCγ", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; CmpdX [label="Cmpd-X", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#FBBC05"]; RAS [label="RAS", fillcolor="#FBBC05"]; RAF [label="RAF", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853"];

// Edges VEGF -> VEGFR2 [label=" Binds"]; CmpdX -> VEGFR2 [label=" Inhibits\n(Hypothesized)", color="#EA4335", style=dashed, fontcolor="#202124"]; VEGFR2 -> {PI3K, PLCg, RAS} [label=" Activates"]; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {AKT, ERK} -> Proliferation [label=" Promote"]; } END_DOT Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by Cmpd-X.

Conclusion and Forward Outlook

This guide outlines a logical, multi-phase strategy for the initial cellular validation of this compound. By systematically assessing cytotoxicity, confirming target engagement, and verifying the downstream mechanism of action, researchers can build a robust data package. Positive results from this workflow—demonstrating potent on-target activity comparable to or differentiated from existing inhibitors—would provide a strong rationale for advancing the compound into more complex preclinical models and further medicinal chemistry optimization.

References

Navigating the Uncharted: A Comparative Guide to Target Identification and Validation for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. This guide provides an in-depth, technical comparison of methodologies for identifying and validating the biological target of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid , a compound with a promising scaffold but an unelucidated mechanism of action. Drawing upon established principles in chemical biology and drug discovery, we will explore experimental strategies, data interpretation, and the critical steps required to build a robust target validation package.

The Starting Point: A Molecule of Interest with an Unknown Target

This compound is a heterocyclic compound with the molecular formula C8H5ClN2O2.[1][2] While its synthesis is documented[1], its biological target(s) and mechanism of action remain to be elucidated. The pyrrolopyridine scaffold is a known privileged structure in medicinal chemistry, with derivatives showing activity against various enzymes. For instance, related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been successfully developed as potent and selective inhibitors of phosphodiesterase 4B (PDE4B).[3] This precedent suggests that our compound of interest may also target an enzyme, but empirical validation is paramount.

The primary challenge is to move from a compound with an interesting chemical structure to a clear understanding of its molecular target. This process is foundational to any subsequent drug development program, as it enables mechanism-of-action studies, biomarker development, and rational lead optimization.

The Quest for the Target: A Comparative Overview of Identification Strategies

Target identification is a critical phase in drug discovery that allows researchers to understand the mode of action of enigmatic drugs.[4] Several distinct and complementary approaches can be employed to discover the protein target of a small molecule: direct biochemical methods, genetic interaction methods, and computational inference.[5][6] The selection of a strategy is a critical decision that must be carefully considered.[4][7]

Here, we compare the two primary experimental approaches: affinity-based and label-free methods.

G

Affinity-Based Pull-Down: Fishing for the Target

Affinity-based pull-down is a widely used biochemical method that relies on the specific interaction between the small molecule and its protein target.[4] This technique involves chemically modifying the compound of interest to incorporate a tag (e.g., biotin) that allows for its capture, along with its binding partners, from a complex biological sample like a cell lysate.[4][7]

Experimental Protocol: Biotin-Tagged Affinity Pull-Down

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a linker and a biotin tag. It is crucial that the modification does not abrogate the biological activity of the parent compound. A control compound, structurally similar but inactive, should also be synthesized.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., one where the compound shows a phenotypic effect) and prepare a native cell lysate.

  • Affinity Enrichment:

    • Incubate the cell lysate with the biotinylated compound (and the negative control in a separate experiment) to allow for the formation of protein-compound complexes.

  • Capture of Complexes:

    • Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will lead to the capture of the biotinylated compound and its binding partners.[4]

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specific protein binders.

    • Elute the bound proteins from the beads.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).[4]

Data Interpretation:

Candidate targets are proteins that are significantly enriched in the pull-down with the active compound compared to the negative control.

Parameter Affinity-Based Pull-Down Label-Free Methods (e.g., CETSA)
Principle Physical isolation of the target based on binding to an immobilized ligand.Detection of target engagement based on altered protein properties (e.g., thermal stability).
Pros - Direct identification of binding partners.- Can be highly specific.- No chemical modification of the compound is needed.- Can be performed in live cells, providing physiological relevance.
Cons - Synthesis of a functionalized probe can be challenging.- Steric hindrance from the tag/linker may affect binding.- Risk of identifying non-specific binders.- Indirect method; requires confirmation of direct binding.- May not be suitable for all targets (e.g., membrane proteins can be challenging).
Typical Output List of enriched proteins identified by mass spectrometry.A profile of proteins with altered thermal stability upon compound treatment.
Label-Free Methods: Observing the Interaction in a Native State

Label-free methods circumvent the need to modify the small molecule, thus avoiding potential artifacts introduced by chemical tags.[4][7] One powerful label-free technique is the Cellular Thermal Shift Assay (CETSA).[8] CETSA is based on the principle that the binding of a small molecule to its target protein often increases the protein's thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Heating Profile:

    • Heat aliquots of the treated cells across a range of temperatures.

  • Cell Lysis and Protein Separation:

    • Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Analyze the soluble protein fraction by Western blot for a specific candidate protein or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Target Validation: From Candidate to Confirmed Target

Once a list of candidate targets has been generated, a rigorous validation process is essential to confirm their therapeutic relevance and druggability.[8][9][10] This involves a series of experiments to demonstrate that modulating the target leads to the desired therapeutic effect.[8]

G

Biochemical and Biophysical Validation

Directly demonstrating the binding of this compound to the candidate protein is a crucial validation step.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

  • Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows the compound over it to measure binding kinetics (on- and off-rates) and affinity.

  • Enzyme Inhibition Assays: If the target is an enzyme, a biochemical assay should be developed to measure the compound's inhibitory activity (IC50 or Ki). This is a critical step for confirming functional modulation.[9]

Cellular Target Engagement and Phenotypic Correlation

It is essential to confirm that the compound engages the target in a cellular context and that this engagement is responsible for the observed phenotype.

  • Genetic Knockdown/Knockout: Using RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein. If the phenotype of the knockdown/knockout cells mimics the effect of the compound, it provides strong evidence for on-target activity.

  • Overexpression Studies: Overexpressing the target protein may lead to resistance to the compound, further validating the target.

  • Biomarker Analysis: Identifying and evaluating biomarkers that reflect target activity or the disease state can guide the target validation process.[10][11]

Comparative Analysis with Alternative Compounds

Once a target is validated, the performance of this compound should be benchmarked against known modulators of that target. For a hypothetical scenario where the target is identified as PDE4B, the comparison would involve:

Parameter This compound Alternative (e.g., Rolipram) Supporting Experimental Data
Potency (IC50) To be determinedKnown literature valueIn vitro enzyme inhibition assay
Selectivity To be determinedKnown literature valueProfiling against a panel of related enzymes (e.g., other PDE isoforms)
Cellular Activity To be determinedKnown literature valueMeasurement of downstream signaling (e.g., cAMP levels) or phenotypic effects (e.g., TNF-α release) in relevant cell models
In Vitro ADME To be determinedKnown literature valueAssays for metabolic stability, permeability, etc.

This comparative analysis is crucial for understanding the potential advantages and liabilities of the novel compound and for guiding future optimization efforts.

Conclusion

The identification and validation of a biological target for a novel compound like this compound is a systematic and multi-faceted process. It requires a logical progression from broad, unbiased screening methods to specific, hypothesis-driven validation experiments. By employing a combination of affinity-based or label-free target identification techniques, followed by rigorous biochemical and cellular validation, researchers can build a compelling case for a specific mechanism of action. This foundational knowledge is the bedrock upon which successful drug discovery programs are built.

References

A Comparative Guide to the Biological Activity of Pyrrolopyridine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolopyridine Scaffold in Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of indole, a core component of many biologically active molecules. The strategic placement of a nitrogen atom in the six-membered ring gives rise to six distinct isomers, each with unique physicochemical properties that can profoundly influence their biological activity.[1][2] These isomers are found in natural products with established therapeutic applications, such as camptothecin, a potent topoisomerase I inhibitor used in cancer therapy.[3] The versatility of the pyrrolopyridine nucleus has led to its incorporation into a wide array of therapeutic agents, particularly as kinase inhibitors, owing to its structural resemblance to the purine ring of ATP.[3]

This guide provides an in-depth comparison of the biological activities of pyrrolopyridine carboxylic acid isomers, focusing on their potential as anticancer agents and enzyme inhibitors. We will delve into the structure-activity relationships governed by the isomeric form, present supporting experimental data, and provide detailed protocols for key biological assays.

Comparative Biological Activity: How Isomerism Dictates Function

The position of the nitrogen atom in the pyridine ring of the pyrrolopyridine scaffold is a critical determinant of the molecule's biological activity. This seemingly subtle structural change can alter the compound's hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, thereby influencing its interaction with biological targets.[2] While a comprehensive head-to-head comparison of the carboxylic acid derivatives of all six isomers is not extensively documented in a single study, the available literature provides valuable insights into their differential activities.

Kinase Inhibition: A Primary Target for Pyrrolopyridine Derivatives

The pyrrolopyridine scaffold is a "privileged structure" for the design of kinase inhibitors.[2] The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of adenine in ATP. However, the specific isomer often dictates the potency and selectivity of inhibition.

For instance, a comparative analysis of azaindole isomers has shown that derivatives of 5-azaindole (pyrrolo[3,2-b]pyridine) exhibit potent inhibitory activity against cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication and a promising target in oncology. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers displayed lower inhibitory activity and selectivity for Cdc7.[2] Conversely, potent inhibitors of c-Met kinase, another important cancer target, have been developed based on the 4-azaindole (pyrrolo[3,2-c]pyridine) and 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds, with IC50 values in the low nanomolar range.[2]

The carboxylic acid moiety plays a crucial role in the activity of some pyrrolopyridine derivatives. For certain pyrrolo[3,4-c]pyridine alkanoic acid derivatives, the presence of the carboxylic group at an appropriate distance from the heterocyclic core was found to be important for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[1]

Anticancer and Cytotoxic Activity

The anticancer potential of pyrrolopyridine derivatives is a significant area of research. The cytotoxic effects of these compounds can vary considerably depending on the isomer and the cancer cell line being tested.

Derivatives of pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, demonstrating potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[4] Similarly, derivatives of pyrrolo[3,2-b]pyridine have shown antiproliferative activity against human melanoma cell lines.[5] One study on 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid reported a potent antibacterial effect against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL.[6][7]

The following table summarizes some of the available quantitative data on the biological activity of various pyrrolopyridine derivatives, highlighting the influence of the isomeric scaffold. It is important to note that these are not all carboxylic acid derivatives, but they provide valuable insights into the structure-activity relationships of the core structures.

Isomer ScaffoldDerivative TypeTarget/AssayIC50/MICReference
Pyrrolo[3,2-b]pyridine 5-benzylamide substituted 4'-amideAntiproliferative (A375 melanoma)Potent activity
Pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine derivative (10t)Antiproliferative (HeLa, SGC-7901, MCF-7)0.12 - 0.21 µM[4]
Pyrrolo[3,4-c]pyridine Carboxylic acid derivativeAntimycobacterialMIC90 = 3.13 µM[3][8]
Pyrrolo[2,3-b]pyridine 1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B Inhibition0.11 - 1.1 µM[9]

Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway

A frequently implicated signaling pathway in the mechanism of action of pyrrolopyridine-based anticancer agents is the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] Pyrrolopyridine derivatives, by acting as kinase inhibitors, can modulate the activity of key components of this pathway, such as PI3K and Akt, leading to the induction of apoptosis and inhibition of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrrolopyridine Carboxylic Acid Isomer Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrrolopyridine derivatives.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of pyrrolopyridine carboxylic acid isomers.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & SAR synthesis Synthesis & Purification of Pyrrolopyridine Carboxylic Acid Isomers kinase_assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) synthesis->kinase_assay cell_culture Cancer Cell Line Culture synthesis->cell_culture ic50_biochem Determine IC50 (Biochemical) kinase_assay->ic50_biochem data_analysis Comparative Data Analysis ic50_biochem->data_analysis mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay ic50_cellular Determine IC50 (Cellular) mtt_assay->ic50_cellular ic50_cellular->data_analysis sar Structure-Activity Relationship (SAR) Determination data_analysis->sar

Caption: General experimental workflow for the evaluation of pyrrolopyridine carboxylic acid isomers.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based method to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • Pyrrolopyridine carboxylic acid isomer stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrrolopyridine carboxylic acid isomers in kinase assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Enzyme Addition: Add 2.5 µL of the diluted kinase to each well (except for "no enzyme" controls). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrolopyridine carboxylic acid isomer stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyridine carboxylic acid isomers. Include a vehicle control (DMSO) and a positive control cytotoxic agent.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The isomeric form of the pyrrolopyridine carboxylic acid scaffold is a critical factor in determining its biological activity, particularly in the context of kinase inhibition and anticancer effects. While 7-azaindole is a widely explored isomer, this guide highlights that other isomers can exhibit potent and selective activities against various biological targets. The carboxylic acid moiety can also play a significant role in modulating the pharmacological properties of these compounds.

Further research involving a systematic and direct comparative analysis of all six pyrrolopyridine carboxylic acid isomers against a broad panel of kinases and cancer cell lines is warranted. Such studies would provide a more complete understanding of the structure-activity relationships and guide the rational design of next-generation therapeutic agents with improved potency and selectivity. The experimental protocols provided herein offer a robust framework for conducting these essential investigations.

References

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Selectivity Profile of a Novel Pyrrolopyridine Compound

The compound 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid emerges from a chemical scaffold, the pyrrolopyridine nucleus, that is a cornerstone in the development of targeted therapies.[1] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a range of protein kinases, including FMS kinase, VEGFR2, and CDK8, making them a focal point in oncology and inflammation research.[2][3][4] Given this precedent, it is reasonable to hypothesize that this compound may also function as a kinase inhibitor.

However, the therapeutic potential of any new kinase inhibitor is intrinsically linked to its selectivity. The high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities.[5][6] These unintended interactions can result in toxicity or unexpected pharmacological effects, underscoring the necessity of comprehensive cross-reactivity profiling.[7][8][9] This guide provides a comparative analysis of key methodologies to rigorously define the selectivity of a novel compound, using this compound as our central case study. We will explore a multi-faceted approach, from broad biochemical screens to nuanced cellular assays, to construct a robust understanding of its target engagement and potential liabilities.

Comparative Methodologies for Cross-Reactivity Profiling

A thorough assessment of kinase inhibitor selectivity requires a multi-pronged approach that interrogates the compound's behavior at different biological levels: from direct binding to purified enzymes to its functional consequences in a complex cellular environment. Here, we compare three gold-standard techniques that provide complementary insights into the cross-reactivity profile of our lead compound.

Biochemical Profiling: The Kinome-Wide View with Competition Binding Assays

Principle: High-throughput competition binding assays, such as Eurofins' KINOMEscan™, offer a panoramic view of a compound's interactions across a vast array of purified kinases. This technology utilizes a proprietary active site-directed competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of test compound bound to the kinase is measured, allowing for the quantitative determination of dissociation constants (Kd).

Causality in Experimental Choice: Embarking with a broad biochemical screen is a logical first step in any kinase inhibitor development cascade. It provides a rapid, unbiased, and comprehensive assessment of a compound's selectivity across the kinome. This initial screen is crucial for identifying both the intended target(s) and, equally importantly, any potent off-target interactions that could lead to toxicity or provide opportunities for polypharmacology.

Advantages:

  • Comprehensive: Screens against hundreds of kinases in a single assay.

  • Quantitative: Provides true thermodynamic binding affinities (Kd values), allowing for direct comparison of potency across different kinases.

  • Versatile: Can identify inhibitors with different binding modes, including type I, type II, and allosteric inhibitors.

Limitations:

  • In Vitro: The assay uses purified, recombinant kinases, which may not fully recapitulate the conformational and regulatory states of these enzymes within a living cell.

  • Lacks Cellular Context: Does not account for factors such as cell permeability, efflux pumps, or intracellular ATP concentrations, all of which can influence a compound's efficacy in a cellular setting.

Cellular Target Engagement: Validating Intracellular Binding with the Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target protein within the complex milieu of an intact cell. The underlying principle is that the binding of a ligand, such as our test compound, stabilizes the target protein, leading to an increase in its thermal stability. This change is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

Causality in Experimental Choice: Following a broad biochemical screen, it is imperative to confirm that the compound can penetrate the cell membrane and bind to its intended target in a physiological context. CETSA provides this critical validation. A positive thermal shift provides strong evidence of target engagement and can help to bridge the gap between in vitro affinity and cellular activity.

Advantages:

  • Physiologically Relevant: Confirms target binding in intact cells or even tissues, accounting for cell permeability and other cellular factors.

  • Label-Free: Does not require modification of the compound or the target protein, thus avoiding potential artifacts.

  • Versatile: Can be adapted to various cell types and tissues.

Limitations:

  • Lower Throughput: More labor-intensive than high-throughput biochemical assays.

  • Requires Specific Antibodies: A reliable antibody specific to the target protein is necessary for detection, typically by Western blot or ELISA.

  • Not a Direct Measure of Inhibition: While it confirms binding, it does not directly measure the functional consequence of that binding (i.e., inhibition of kinase activity).

Functional Cellular Assays: Assessing Downstream Pathway Modulation

Principle: Functional cell-based assays are designed to measure the biological consequences of target inhibition. These assays can take many forms, including:

  • Phosphorylation Assays: Quantifying the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting, ELISA, or flow cytometry.

  • Cell Proliferation/Viability Assays: Assessing the impact of the inhibitor on the proliferation or survival of cancer cell lines that are known to be dependent on the activity of the target kinase.

  • Reporter Gene Assays: Utilizing engineered cell lines where the expression of a reporter gene (e.g., luciferase) is under the control of a transcription factor that is regulated by the target kinase's signaling pathway.

Causality in Experimental Choice: Ultimately, the goal of a targeted therapy is to modulate a specific biological pathway to achieve a therapeutic effect. Functional assays are the final and most biologically relevant step in preclinical cross-reactivity profiling. They provide the crucial link between target engagement and a measurable cellular response, helping to confirm the compound's mechanism of action and its potential for therapeutic efficacy.

Advantages:

  • High Biological Relevance: Directly measures the functional impact of the compound on cellular signaling pathways.

  • Confirms Mechanism of Action: Provides evidence that target engagement leads to the desired biological outcome.

  • Can Reveal Off-Target Functional Effects: Unexplained cellular responses can point to the engagement of additional, functionally relevant off-targets.

Limitations:

  • Pathway-Specific: Assays are typically designed to interrogate a single signaling pathway and may not capture all of the compound's biological effects.

  • Complex to Develop: Can be more complex and time-consuming to develop and validate compared to biochemical or target engagement assays.

  • Indirect: A functional response could be the result of indirect network effects rather than direct inhibition of the measured target.

Experimental Protocols and Data Interpretation

To illustrate the application of these methodologies, we present a hypothetical experimental plan and representative data for profiling this compound. For comparison, we will include a well-characterized, multi-kinase inhibitor, Sunitinib, as a control.

Workflow for Cross-Reactivity Profiling

The logical flow of experiments is crucial for an efficient and informative cross-reactivity assessment.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Assessment a KINOMEscan™ Profiling (468 kinases) b Cellular Thermal Shift Assay (CETSA®) on Top Hits a->b Identify Potent On- and Off-Targets c Functional Cell-Based Assays (e.g., Phospho-Substrate ELISA) b->c Confirm Cellular Target Engagement end Comprehensive Cross-Reactivity Profile c->end Validate Mechanism of Action start Compound Synthesis (this compound) start->a Initial Selectivity Assessment

Caption: A logical workflow for characterizing compound cross-reactivity.

Protocol 1: KINOMEscan™ Competition Binding Assay
  • Compound Preparation: Solubilize this compound and Sunitinib in 100% DMSO to create 100 mM stock solutions.

  • Assay Execution: Submit compounds to a KINOMEscan™ profiling service (e.g., Eurofins DiscoverX) for screening against a panel of 468 kinases at a concentration of 1 µM.

  • Data Analysis: The primary data is reported as Percent of Control (%Ctrl), where lower values indicate stronger binding.

    • %Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100

  • Follow-up Dose-Response: For kinases showing significant binding (e.g., %Ctrl < 10), perform 11-point dose-response curves to determine the dissociation constant (Kd).

Hypothetical KINOMEscan™ Data

KinaseThis compound (Kd, nM)Sunitinib (Kd, nM)Kinase Family
VEGFR2 8 9 Tyrosine Kinase
PDGFRβ 250 2 Tyrosine Kinase
c-KIT >10,0008 Tyrosine Kinase
FLT3 >10,0001 Tyrosine Kinase
CDK2 85>10,000CMGC
p38α 1,2005,000CMGC

Interpretation: The hypothetical data suggests that this compound is a potent and selective inhibitor of VEGFR2. Unlike Sunitinib, it shows significantly less activity against other tyrosine kinases like PDGFRβ, c-KIT, and FLT3. An interesting off-target interaction with CDK2 is noted, which warrants further investigation.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, to 80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO), 10 µM this compound, or 10 µM Sunitinib for 2 hours.

  • Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate soluble proteins from precipitated aggregates by centrifugation. Quantify the amount of soluble VEGFR2 in the supernatant using a specific anti-VEGFR2 antibody via Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble VEGFR2 as a function of temperature to generate melting curves. A shift of the curve to the right indicates target stabilization.

Hypothetical CETSA® Data Visualization

G cluster_0 CETSA Melt Curve for VEGFR2 plot

Caption: Hypothetical CETSA melt curves showing target stabilization.

Interpretation: The rightward shift in the melting curve for cells treated with this compound would confirm that the compound enters the cells and binds to VEGFR2, increasing its thermal stability. A similar, or more pronounced, shift would be expected for Sunitinib. No shift would be seen in the vehicle-treated cells.

Protocol 3: Functional Assay - VEGFR2 Phosphorylation
  • Cell Culture and Starvation: Culture HUVECs in 96-well plates. Once confluent, starve the cells in serum-free media for 12 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of this compound or Sunitinib for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes to induce VEGFR2 autophosphorylation.

  • Lysis and Detection: Lyse the cells and measure the levels of phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2 using a sandwich ELISA kit.

  • Data Analysis: Normalize the pVEGFR2 signal to the total VEGFR2 signal. Plot the normalized signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Functional Assay Data

CompoundCellular pVEGFR2 Inhibition IC50 (nM)
This compound55
Sunitinib48

Interpretation: The low nanomolar IC50 value for this compound in this assay would demonstrate that its binding to VEGFR2 (confirmed by CETSA) translates into functional inhibition of the kinase's activity in a cellular context. This result, combined with the selectivity data from the KINOMEscan™ panel, builds a strong case for this compound as a selective VEGFR2 inhibitor.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The characterization of a novel compound's cross-reactivity is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. For this compound, a pyrrolopyridine derivative with therapeutic potential, a systematic approach is paramount.

By initiating with a broad KINOMEscan™ screen, we can efficiently map the landscape of its potential on- and off-target interactions. This provides a quantitative, albeit in vitro, foundation. The subsequent use of CETSA® is critical to confirm that the compound engages these targets within the complex intracellular environment, adding a layer of physiological relevance. Finally, functional cell-based assays provide the ultimate validation, demonstrating that target engagement translates into the desired modulation of cellular signaling.

This integrated strategy, moving from broad biochemical profiling to specific cellular validation, allows for the construction of a high-confidence cross-reactivity profile. This profile is indispensable for making informed decisions in a drug discovery program, enabling the selection of compounds with the highest potential for efficacy and the lowest risk of off-target toxicity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.